Tucatinib hemiethanolate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
1429755-56-5 |
|---|---|
Molecular Formula |
C54H54N16O5 |
Molecular Weight |
1007.1 g/mol |
IUPAC Name |
bis(6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine);ethanol |
InChI |
InChI=1S/2C26H24N8O2.C2H6O/c2*1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25;1-2-3/h2*4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31);3H,2H2,1H3 |
InChI Key |
UGAFQGGOUGJBMF-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5.CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tucatinib Hemiethanolate: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Tucatinib hemiethanolate, a pivotal small molecule inhibitor in the treatment of HER2-positive cancers. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of its biological pathways and analytical workflows.
Chemical Identity and Structure
This compound is the active pharmaceutical ingredient in TUKYSA®, a targeted cancer therapy. It is a salt of Tucatinib, an organic compound, and ethanol, existing in a 2:1 molar ratio.
Chemical Name: N6-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine, ethanol solvate (2:1)[1]
Molecular Formula: C₂₆H₂₄N₈O₂ · ½ C₂H₅OH[1]
Molecular Weight: 503.57 g/mol [1]
CAS Number: 1429755-56-5
Chemical Structure:
Figure 1: Chemical Structure of this compound
Physicochemical Properties
This compound is an off-white to yellow, non-hygroscopic crystalline powder.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Off-white to yellow, non-hygroscopic crystalline powder | [1] |
| Solubility | Practically insoluble in water. In aqueous buffer solutions at pH > 4, solubility is low (<0.4 mg/mL). Below pH 4, it exhibits high solubility (>18.9 mg/mL). | [1] |
| pKa | 2.07, 4.18, 6.15 (weak base) | [1] |
| Log P (Partition Coefficient) | 5.3 | [1] |
| Polymorphism | Exists in multiple solid-state forms, including 4 crystalline anhydrous polymorphs and 25 crystalline pseudopolymorphs. The crystalline solvate form B of this compound was selected for development due to its favorable physicochemical properties. | [1] |
Mechanism of Action: HER2 Signaling Pathway Inhibition
Tucatinib is a potent and highly selective, reversible tyrosine kinase inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[4] Overexpression of HER2 is a key driver in some types of cancer, particularly certain breast cancers. Tucatinib functions by binding to the intracellular tyrosine kinase domain of HER2, thereby inhibiting its phosphorylation and downstream signaling.[4] This blockade disrupts the PI3K/Akt and MAPK signaling pathways, which are critical for cell proliferation, survival, and differentiation.[4][5] The inhibition of these pathways ultimately leads to a reduction in tumor cell growth and induction of apoptosis.[5]
Experimental Protocols
Detailed methodologies for the characterization and quantification of this compound are crucial for its development and clinical use.
X-ray Crystallography (General Protocol)
While the specific experimental details for this compound are not publicly available, a general protocol for single-crystal X-ray diffraction of a small molecule pharmaceutical is as follows:
-
Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.
For powder X-ray diffraction (PXRD), a powdered sample is packed into a sample holder and the diffraction pattern is recorded over a range of 2θ angles. This technique is used to identify the crystalline form and assess polymorphism.
Solubility Determination (Kinetic Solubility Assay)
The aqueous solubility of this compound at different pH values can be determined using a kinetic solubility assay.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Preparation of Buffer Solutions: A series of aqueous buffer solutions with different pH values (e.g., pH 2, 4, 6, 7.4, 9) are prepared.
-
Assay Procedure: An aliquot of the DMSO stock solution is added to each buffer solution in a microplate well. The final concentration of DMSO is kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Measurement: The microplate is shaken for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C). The turbidity of each well is then measured using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is determined as the kinetic solubility. Alternatively, the supernatant can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa) of Tucatinib, a weak base, can be determined by potentiometric titration.
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve.
Quantification in Biological Matrices (LC-MS/MS)
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of Tucatinib in biological matrices like plasma.
-
Sample Preparation: Plasma samples containing Tucatinib are subjected to protein precipitation by adding a solvent like acetonitrile. An internal standard is added to correct for variations in sample processing and instrument response. The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Tucatinib and the internal standard are separated from other plasma components on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected in the positive ion mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for Tucatinib and the internal standard to ensure selectivity and sensitivity.
-
Quantification: A calibration curve is constructed by analyzing a series of plasma samples with known concentrations of Tucatinib. The concentration of Tucatinib in the unknown samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Conclusion
This compound is a well-characterized small molecule inhibitor of HER2 with defined physicochemical properties that are favorable for oral drug delivery. Its mechanism of action, involving the selective inhibition of the HER2 tyrosine kinase and subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its use in HER2-positive malignancies. The detailed experimental protocols outlined in this guide for its analysis and characterization are essential for quality control, formulation development, and clinical monitoring, ensuring the safe and effective use of this important therapeutic agent.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency and Selectivity of Tucatinib Hemiethanolate for HER2 vs. EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro potency and selectivity of Tucatinib hemiethanolate, a pivotal tyrosine kinase inhibitor (TKI) in the landscape of HER2-positive cancer therapeutics. Through a comprehensive review of preclinical data, this document outlines the biochemical and cell-based evidence supporting Tucatinib's targeted activity against HER2 while minimizing inhibition of EGFR, a key differentiator from other TKIs. Detailed experimental protocols and visual representations of the underlying signaling pathways are presented to offer a thorough understanding of its mechanism of action.
Quantitative Analysis of In Vitro Potency and Selectivity
This compound demonstrates potent and highly selective inhibition of HER2 over EGFR in both biochemical and cellular assays. The following tables summarize the key quantitative data from in vitro studies, highlighting the significant differential in inhibitory activity.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | Tucatinib IC₅₀ (nmol/L) |
| HER2 | 6.9[1][2] |
| EGFR | 449[1][2] |
| Selectivity Ratio (EGFR/HER2) | ~65-fold |
IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of Tucatinib required to inhibit 50% of the kinase activity in a purified enzyme assay.
Table 2: Cell-Based Inhibition of Receptor Phosphorylation
| Cell Line | Target | Tucatinib IC₅₀ (nmol/L) |
| BT-474 (HER2-amplified) | pHER2 | 7[1][2] |
| A431 (EGFR-amplified) | pEGFR | > 10,000[1][2] |
| Selectivity Ratio (pEGFR/pHER2) | > 1,400-fold |
IC₅₀ values in this context represent the concentration of Tucatinib required to inhibit 50% of the phosphorylation of the specified receptor in a cellular environment.
Table 3: Cell Proliferation Inhibition
| Cell Line | Primary Target Overexpressed | Tucatinib IC₅₀ (nmol/L) |
| BT-474 | HER2 | 33[1] |
| A431 | EGFR | 16,471[1] |
| Selectivity Ratio (A431/BT-474) | ~500-fold [3][4][5] |
IC₅₀ values here indicate the concentration of Tucatinib that inhibits 50% of cell proliferation.
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro experiments to determine the potency and selectivity of this compound.
Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of Tucatinib on the enzymatic activity of purified HER2 and EGFR kinases.
-
Assay Principle: The kinase activity is measured by quantifying the amount of ADP produced from the ATP-dependent phosphorylation of a substrate peptide by the respective kinase. The ADP-Glo™ Kinase Assay is a commonly used method.
-
Procedure:
-
Recombinant human HER2 or EGFR kinase is incubated with a specific substrate peptide and ATP in a reaction buffer.
-
This compound is added in a series of dilutions to determine a dose-response curve.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence intensity, which is proportional to the ADP produced and thus the kinase activity, is measured using a luminometer.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.[6]
-
Cell-Based Receptor Phosphorylation Assay
This assay measures the ability of Tucatinib to inhibit the autophosphorylation of HER2 and EGFR in a cellular context, which is a critical step in their signal transduction.
-
Cell Lines:
-
Procedure:
-
BT-474 and A431 cells are seeded in multi-well plates and allowed to adhere overnight.[6]
-
The cells are then treated with increasing concentrations of this compound for a defined period (e.g., 2 hours).[6]
-
For A431 cells, a ligand such as purified Epidermal Growth Factor (EGF) is added for a short duration (e.g., 10 minutes) prior to cell lysis to stimulate EGFR phosphorylation.[6]
-
Following treatment, the cells are lysed to extract total protein.
-
The levels of total and phosphorylated HER2 (in BT-474 lysates) and EGFR (in A431 lysates) are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) such as the PathScan® Phospho-HER2 (panTyr) and Total HER2 ELISA kits.[6][7]
-
The signal from the phosphorylated protein is normalized to the total protein signal for each treatment condition.[7]
-
IC₅₀ values are determined by plotting the normalized phosphorylation levels against the logarithm of Tucatinib concentration and fitting the data to a nonlinear regression model.
-
Cell Proliferation Assay
This assay assesses the cytotoxic and/or cytostatic effects of Tucatinib on cancer cell lines that are dependent on HER2 or EGFR signaling for their growth and survival.
-
Assay Principle: Cell viability is determined by measuring the intracellular ATP levels, which correlate with the number of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a standard method.[2]
-
Procedure:
-
BT-474 and A431 cells are seeded in 96-well or 384-well plates and incubated overnight.[2][8]
-
The cells are treated with a range of this compound concentrations.[2]
-
The plates are incubated for an extended period (e.g., 96 hours) to allow for effects on cell proliferation.[2]
-
The CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ values are calculated from the dose-response curves, representing the concentration of Tucatinib that causes a 50% reduction in cell viability compared to untreated controls.[2]
-
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by Tucatinib and the workflows of the key experimental assays.
Caption: Tucatinib's selective inhibition of HER2 over EGFR signaling.
Caption: Workflow for the biochemical kinase inhibition assay.
Caption: Workflow for cell-based phosphorylation and proliferation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tucatinib Hemihydrate: A Deep Dive into its Impact on HER2 Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of tucatinib hemiethanolate, a highly selective and potent tyrosine kinase inhibitor (TKI), with a specific focus on its effects on HER2 downstream signaling pathways. This document synthesizes preclinical data to offer a detailed resource for professionals in oncology research and drug development.
Introduction to Tucatinib and its Selectivity
Tucatinib is an oral, reversible, and ATP-competitive small-molecule inhibitor of the HER2 receptor tyrosine kinase.[1][2] A key characteristic of tucatinib is its high selectivity for HER2 over other members of the ErbB family, particularly the epidermal growth factor receptor (EGFR).[3][4][5] In cell-based assays, tucatinib demonstrates approximately 500-fold greater selectivity for HER2 compared to EGFR.[1][5] This selectivity is significant as it minimizes the toxicities commonly associated with EGFR inhibition.[5]
Mechanism of Action: Inhibition of HER2 Signaling
HER2, upon homo- or heterodimerization with other HER family members like HER3, activates downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[6][7] The two primary pathways activated by HER2 are the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathways.[7][8]
Tucatinib exerts its anti-tumor activity by binding to the intracellular kinase domain of HER2, thereby inhibiting its phosphorylation and subsequent activation of these downstream pathways.[2][9] This blockade of signal transduction leads to decreased cell proliferation and the induction of apoptosis in HER2-driven cancer cells.[4][9]
Caption: HER2 signaling pathways and the inhibitory action of tucatinib.
Quantitative Analysis of Tucatinib's Inhibitory Activity
Preclinical studies have extensively quantified the potent and selective inhibitory effects of tucatinib on HER2 signaling and the growth of HER2-amplified cancer cells.
| Target/Process | Cell Line | IC50 (nmol/L) | Notes |
| HER2 Kinase Activity | - | 6.9 | Biochemical assay.[3] |
| EGFR Kinase Activity | - | 449 | Demonstrates >50-fold selectivity for HER2 over EGFR in biochemical assays.[3] |
| HER4 Kinase Activity | - | 310 | Biochemical assay.[3] |
| HER2 Phosphorylation | BT-474 | 7 | Cell-based assay.[3] |
| EGFR Phosphorylation | A431 | > 10,000 | Highlights the significant cellular selectivity for HER2.[3] |
| Cell Proliferation | BT-474 | 33 | HER2-amplified breast cancer cell line.[3] |
| Cell Proliferation | A431 | 16,471 | EGFR-amplified skin cancer cell line, showing minimal effect.[3] |
| Downstream Signaling (pAKT, pMEK, pERK) | BT-474 | In the same range as HER2 inhibition | Indicates potent inhibition of downstream pathway activation.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in the evaluation of tucatinib.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the effect of tucatinib on cancer cell proliferation.
Caption: Workflow for a typical cell viability assay.
Protocol Details:
-
Cell Seeding: Cells such as BT-474 (HER2-amplified) and A431 (EGFR-amplified) are seeded in 96-well plates at a density of 4,000-5,000 cells per well and allowed to adhere overnight.[3]
-
Drug Treatment: Cells are treated with a range of tucatinib concentrations, typically in a 10-point titration.[3]
-
Incubation: The treated cells are incubated for 96 hours.[3]
-
Viability Measurement: Cell viability is assessed using a luminescent-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[3][6]
-
Data Analysis: Luminescence is measured, and the data are analyzed to determine the half-maximal inhibitory concentration (IC50) values.[3]
HER2 and Downstream Protein Phosphorylation Assays
These assays directly measure the inhibitory effect of tucatinib on the activation of HER2 and its downstream signaling proteins.
Protocol Details (Luminex-based Assay):
-
Cell Seeding and Treatment: BT-474 cells are seeded in 96-well plates (e.g., 30,000 cells/well), incubated overnight, and then treated with varying concentrations of tucatinib for 2 hours at 37°C.[3][10]
-
Lysate Collection: After treatment, cells are lysed to extract proteins.[3][10]
-
Phosphorylation Analysis:
-
Phosphorylation of HER2 and HER3 can be analyzed using a custom phospho-receptor tyrosine kinase (RTK) panel (e.g., from Millipore).[3][10]
-
Phosphorylation of downstream proteins such as ERK1/2, MEK1, and AKT is measured using specific phospho-protein detection kits (e.g., MAP-Mate kits from Millipore).[3][10]
-
-
Data Acquisition: Samples are analyzed on a Luminex instrument (e.g., LX200) to quantify the levels of phosphorylated proteins.[3][10]
Protocol Details (Western Blotting):
-
Cell Treatment and Lysis: Cells are treated with tucatinib and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[6]
-
Protein Quantification: The total protein concentration in the lysates is determined using an assay like the bicinchoninic acid (BCA) assay.[6]
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of HER2, AKT, ERK, and other proteins of interest. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.
Combination Therapy and Overcoming Resistance
Tucatinib has shown enhanced antitumor activity when used in combination with other HER2-targeted therapies like trastuzumab.[3] The combination of tucatinib and trastuzumab leads to a more potent and sustained blockade of HER2 downstream signaling than either agent alone.[11][12] This is attributed to their complementary mechanisms of action, with trastuzumab targeting the extracellular domain of HER2 and tucatinib inhibiting its intracellular kinase activity.
Furthermore, tucatinib has demonstrated efficacy in models of acquired resistance to trastuzumab.[11] In trastuzumab-resistant cell lines, tucatinib effectively inhibits HER2 phosphorylation and downstream signaling, leading to apoptosis.[11]
Conclusion
This compound is a highly selective and potent HER2 tyrosine kinase inhibitor that effectively blocks the PI3K/AKT/mTOR and MAPK downstream signaling pathways. Its high selectivity for HER2 over EGFR translates to a favorable safety profile. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and leverage the therapeutic potential of tucatinib in HER2-positive cancers. The synergistic effects observed in combination therapies and its activity in resistant models underscore its significant clinical promise.
References
- 1. selleckchem.com [selleckchem.com]
- 2. drugs.com [drugs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Tucatinib Hemihanolate for HER2-Positive Breast Cancer with Brain Metastases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucatinib, available as tucatinib hemiethanolate, is a potent and highly selective oral tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1][2][3] Its approval by the U.S. Food and Drug Administration (FDA) on April 17, 2020, in combination with trastuzumab and capecitabine, marked a significant advancement in the treatment of adult patients with advanced unresectable or metastatic HER2-positive breast cancer, including those with brain metastases, who have received one or more prior anti-HER2-based regimens in the metastatic setting.[4][5][6][7] This document provides an in-depth technical overview of tucatinib, focusing on its clinical efficacy in patients with brain metastases, its mechanism of action, and the experimental methodologies that have defined its development.
Up to 50% of patients with HER2-positive metastatic breast cancer will develop brain metastases, a condition historically associated with a poor prognosis and limited treatment options.[4][8] Clinical trials have often excluded this patient population, creating a significant unmet need.[9] The pivotal HER2CLIMB clinical trial was notable for its inclusion of patients with both active and stable brain metastases, providing crucial data on the intracranial efficacy of tucatinib.[4][7][10]
Mechanism of Action
Tucatinib functions as a reversible inhibitor of the intracellular tyrosine kinase domain of HER2.[1][3][11] Unlike other TKIs that also inhibit the epidermal growth factor receptor (EGFR), tucatinib is highly selective for HER2, which is thought to contribute to its favorable tolerability profile.[1][2] Overexpression of HER2 leads to the formation of HER2 homodimers or heterodimers with other HER family members, such as HER3, initiating downstream signaling cascades.[12] Tucatinib's inhibition of HER2 phosphorylation blocks these downstream pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT signaling pathways, which are critical for cell proliferation and survival.[2][11][12][13] Preclinical studies have demonstrated that the combination of tucatinib and trastuzumab results in enhanced anti-tumor activity compared to either agent alone.[2][6]
// Connections "Ligand" -> HER3 [style=invis]; HER2:s -> HER3:s [arrowhead=none, style=dashed]; {rank=same; HER2; HER3;}
HER3 -> PI3K [label="Activation"]; HER2 -> PI3K [style=dashed]; HER2 -> RAS [style=dashed];
PI3K -> "Cell_Proliferation" [style=invis]; mTOR -> "Cell_Proliferation"; ERK -> "Cell_Proliferation";
Tucatinib -> HER2 [label="Inhibits\n(intracellular)", color="#EA4335"]; Trastuzumab -> HER2 [label="Inhibits\n(extracellular)", color="#34A853"]; }
Caption: Simplified HER2 Signaling Pathway and Points of Inhibition.
Clinical Efficacy in Patients with Brain Metastases: The HER2CLIMB Trial
The approval of tucatinib was primarily based on the results of the HER2CLIMB trial (NCT02614794), a randomized, double-blind, placebo-controlled study.[4] The trial enrolled 612 patients with HER2-positive unresectable locally advanced or metastatic breast cancer who had previously received trastuzumab, pertuzumab, and ado-trastuzumab emtansine (T-DM1).[7] A key feature of this trial was the inclusion of 291 patients (48%) with brain metastases, including those with active (untreated or progressing) and stable disease.[4][10][14]
Efficacy Data
The addition of tucatinib to trastuzumab and capecitabine demonstrated a significant improvement in progression-free survival (PFS) and overall survival (OS) in the overall population and in the subgroup of patients with brain metastases.[4][5]
| Efficacy Endpoint | Tucatinib + Trastuzumab + Capecitabine | Placebo + Trastuzumab + Capecitabine | Hazard Ratio (95% CI) | p-value |
| Overall Population | ||||
| Median PFS | 7.8 months | 5.6 months | 0.54 (0.42–0.71) | <0.00001[4][5] |
| Median OS | 21.9 months | 17.4 months | 0.66 (0.50–0.87) | 0.00480[4][5] |
| Patients with Brain Metastases | ||||
| Median PFS | 7.6 months | 5.4 months | 0.48 (0.34–0.69) | <0.00001[4][5] |
| Median OS | 21.6 months | 12.5 months | Not explicitly stated, but significant improvement reported[8][15] | Not explicitly stated |
| CNS-PFS at 1 year | 40.2% | 0% | 0.32 (0.22-0.48) | <0.00001[16] |
| Median CNS-PFS | 9.9 months | 4.2 months | Not explicitly stated | Not explicitly stated[16] |
| Patients with Active Brain Metastases | ||||
| Median OS | 20.7 months | 11.6 months | 0.49 (0.30-0.80) | 0.004[10][17] |
| CNS-PFS at 1 year | 35.0% | 0% | 0.36 (0.22-0.57) | <0.0001[18] |
| Median CNS-PFS | 9.5 months | 4.1 months | Not explicitly stated | Not explicitly stated[18] |
| Patients with Stable Brain Metastases | ||||
| Median OS | 21.6 months | 16.4 months | Not explicitly stated | Not explicitly stated[15] |
| CNS-PFS at 1 year | 53.3% | 0% | 0.31 (0.14-0.67) | 0.002[17] |
| Median CNS-PFS | 13.9 months | 5.6 months | Not explicitly stated | Not explicitly stated[17] |
PFS: Progression-Free Survival; OS: Overall Survival; CNS-PFS: Central Nervous System-Progression-Free Survival; CI: Confidence Interval.
Safety and Tolerability
The most common adverse events (AEs) observed with the tucatinib combination were diarrhea, palmar-plantar erythrodysesthesia, nausea, fatigue, and vomiting, which were mostly low-grade and manageable with supportive care.[19] Important safety signals included diarrhea and hepatotoxicity, which are listed as warnings and precautions.[4][5]
Experimental Protocols
Preclinical Evaluation
-
In Vitro Kinase Assays: The potency and selectivity of tucatinib were determined using enzymatic and kinase screening assays against a panel of kinases. These assays revealed that tucatinib is a potent and selective inhibitor of HER2 with minimal inhibition of EGFR.[2]
-
Cell-Based Assays: The effect of tucatinib on HER2 signaling was evaluated in HER2-amplified breast cancer cell lines, such as BT-474.[2] Western blotting was used to assess the phosphorylation status of HER2, HER3, and downstream signaling proteins like AKT and ERK.[2] Cell proliferation assays were conducted to determine the cytotoxic effects of tucatinib.[20]
-
In Vivo Xenograft Models: The anti-tumor activity of tucatinib, both as a single agent and in combination with other therapies, was assessed in various tumor models, including patient-derived xenografts (PDX).[1][21] In a xenograft model of brain metastasis, tucatinib demonstrated the ability to penetrate intracranial tumor tissues, inhibit tumor growth, and improve survival.[21]
Caption: Preclinical Experimental Workflow for Tucatinib Evaluation.
HER2CLIMB Clinical Trial Design
The HER2CLIMB study employed a robust design to evaluate the efficacy and safety of tucatinib.
Caption: HER2CLIMB Clinical Trial Workflow.
Mechanisms of Resistance
While tucatinib has shown significant efficacy, acquired resistance is an emerging challenge. Preclinical studies have begun to elucidate potential mechanisms of resistance. One study using HER2+ breast cancer models suggested that acquired resistance to tucatinib is associated with EGFR amplification.[22][23] This finding suggests that the activation of EGFR signaling may be a bypass mechanism, and that a more complete blockade of the HER receptor family could overcome this resistance.[22][23] Another potential mechanism of resistance may be related to the number of circulating tumor DNA mutations at baseline.[24] Further research is ongoing to better understand and address resistance to tucatinib.
Conclusion
Tucatinib, in combination with trastuzumab and capecitabine, represents a new standard of care for patients with heavily pretreated HER2-positive metastatic breast cancer, particularly for those with brain metastases.[7][19] Its high selectivity for HER2 and demonstrated intracranial activity address a critical unmet need in this patient population. The robust data from the HER2CLIMB trial have established its clinical benefit, and ongoing research continues to explore its potential in other combinations and settings, as well as to understand and overcome mechanisms of resistance. This technical guide provides a comprehensive overview of the key data and methodologies that underpin the use of tucatinib in this challenging disease.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FDA Approval Summary: Tucatinib for the Treatment of Patients with Advanced or Metastatic HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. FDA Approves Tucatinib in Combination With Trastuzumab/Capecitabine for Advanced Unresectable or Metastatic HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 8. Tucatinib vs Placebo, Both in Combination With Trastuzumab and Capecitabine, for Previously Treated ERBB2 (HER2)-Positive Metastatic Breast Cancer in Patients With Brain Metastases: Updated Exploratory Analysis of the HER2CLIMB Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Review - Tucatinib (Tukysa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. drugs.com [drugs.com]
- 12. HER2-positive breast cancer and tyrosine kinase inhibitors: the time is now - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Intracranial Efficacy and Survival With Tucatinib Plus Trastuzumab and Capecitabine for Previously Treated HER2-Positive Breast Cancer With Brain Metastases in the HER2CLIMB Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medpagetoday.com [medpagetoday.com]
- 16. targetedonc.com [targetedonc.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. onclive.com [onclive.com]
- 19. onclive.com [onclive.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Potential Resistance Mechanism to Tucatinib in HER2+ Breast Cancer - Conference Correspondent [conference-correspondent.com]
Preclinical Off-Target Profile of Tucatinib Hemiethanolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucatinib, a potent and highly selective inhibitor of the HER2 tyrosine kinase, has demonstrated significant clinical benefit in the treatment of HER2-positive cancers.[1] Its high selectivity for HER2 over other members of the epidermal growth factor receptor (EGFR) family is a key characteristic, potentially leading to a more favorable safety profile compared to less selective tyrosine kinase inhibitors (TKIs).[1][2] However, a thorough understanding of any potential off-target effects is crucial for a complete preclinical safety assessment and for anticipating potential clinical adverse events. This technical guide provides an in-depth overview of the known off-target effects of tucatinib hemiethanolate observed in preclinical studies, with a focus on kinase screening and safety pharmacology evaluations.
Off-Target Kinase Inhibition Profile
A comprehensive assessment of tucatinib's kinase selectivity was performed using a kinome scan against a panel of 223 kinases. While demonstrating remarkable selectivity for HER2, some off-target kinase interactions were observed at higher concentrations.[1][3]
Quantitative Analysis of Off-Target Kinase Inhibition
The following table summarizes the known off-target kinase activities of tucatinib identified in preclinical screening assays. It is important to note that the half-maximal inhibitory concentrations (IC50) for these off-target kinases are significantly higher than for HER2, indicating a wide therapeutic window.
| Target | Assay Type | Tucatinib IC50 (nM) | On-Target HER2 IC50 (nM) | Selectivity (Off-Target IC50 / On-Target IC50) | Reference |
| EGFR | Biochemical | 449 | 6.9 | ~65-fold | [1] |
| HER4 | Biochemical | 310 | 6.9 | ~45-fold | [1] |
| Other Kinases | Kinome Scan | >50% inhibition at 1 µM and 10 µM for a limited number of kinases (specific data not fully disclosed) | 6.9 | Not fully quantified | [1][3] |
Table 1: Summary of Tucatinib Off-Target Kinase Inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of tucatinib against various kinases was determined using in vitro biochemical assays. A representative protocol is as follows:
-
Kinase and Substrate Preparation: Recombinant human kinase enzymes and their respective substrates were used.
-
Compound Preparation: Tucatinib was serially diluted to a range of concentrations.
-
Assay Reaction: The kinase, substrate, and tucatinib were incubated in an appropriate reaction buffer containing ATP.
-
Detection: Kinase activity was measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism.[1]
Signaling Pathway Analysis
The following diagram illustrates the primary on-target signaling pathway of Tucatinib and its high selectivity over the EGFR pathway.
Caption: Tucatinib's high selectivity for HER2-mediated signaling pathways over EGFR.
Preclinical Safety Pharmacology Findings
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on major physiological systems. Preclinical studies with tucatinib have identified some potential off-target effects, primarily related to the gastrointestinal and cardiovascular systems.[4]
Gastrointestinal Effects
In repeat-dose toxicology studies in cynomolgus monkeys, transient distended abdomens were observed.[4]
| Species | Dosing | Observation | Duration |
| Cynomolgus Monkey | 30 mg/kg twice daily | Transient distended abdomens | Observed on Day 7, resolved within 24 hours |
Table 2: Summary of Preclinical Gastrointestinal Findings.
Cardiovascular Effects
Elevated heart rates were noted in cynomolgus monkeys during preclinical safety assessments.[4] It is important to note that no adverse effects on ECG parameters were observed.[4]
| Species | Dosing | Observation |
| Cynomolgus Monkey | ≥5 mg/kg/day (twice daily) | Elevated heart rates |
Table 3: Summary of Preclinical Cardiovascular Findings.
Experimental Protocol: In Vivo Safety Pharmacology Study (Cardiovascular)
A representative experimental workflow for assessing cardiovascular safety in non-rodent species is as follows:
-
Animal Model: Purpose-bred male and female cynomolgus monkeys are often used.
-
Acclimation: Animals are acclimated to the laboratory environment and handling procedures.
-
Telemetry Implantation (optional but common): For continuous monitoring, animals may be surgically implanted with telemetry devices to record ECG, heart rate, and blood pressure.
-
Dosing: Tucatinib is administered orally at various dose levels, including a vehicle control group.
-
Data Collection: Cardiovascular parameters are monitored continuously or at specified time points before and after dosing. Clinical observations for any signs of toxicity are also recorded.
-
Toxicokinetic Analysis: Blood samples are collected to determine the plasma concentrations of tucatinib and correlate them with any observed effects.
-
Data Analysis: Changes in cardiovascular parameters from baseline are statistically analyzed.
Caption: Experimental workflow for a preclinical cardiovascular safety pharmacology study.
Inhibition of Renal Transporters
In vitro studies have shown that tucatinib can inhibit the function of certain renal transporters. This is a distinct off-target effect that is not related to kinase inhibition.
| Transporter | Substrate | Tucatinib IC50 (µM) |
| OCT2 | Metformin | 14.7 |
| MATE1 | Metformin | 0.340 |
| MATE2-K | Metformin | 0.135 |
Table 4: Tucatinib Inhibition of Renal Transporters.
Conclusion
Preclinical studies indicate that this compound is a highly selective HER2 inhibitor with a generally favorable off-target profile. The observed off-target kinase activities occur at concentrations significantly higher than those required for HER2 inhibition, suggesting a low potential for clinically relevant off-target kinase-mediated effects. The preclinical safety pharmacology findings, including transient gastrointestinal effects and increased heart rate in monkeys, have been manageable and have not translated into significant clinical safety concerns at therapeutic doses. The inhibition of renal transporters is a specific off-target effect that has been well-characterized. This comprehensive preclinical data package has supported the successful clinical development of tucatinib as a valuable targeted therapy for patients with HER2-positive cancers. Further research and clinical monitoring are essential to continue to build upon our understanding of the complete safety profile of tucatinib.
References
Methodological & Application
Application Note: Protocol for Dissolving Tucatinib Hemimethanolate for In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tucatinib is a potent and highly selective, orally bioavailable inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2] It is utilized in the treatment of HER2-positive cancers.[3][4] In a research setting, Tucatinib is a critical tool for studying HER2-driven signaling pathways and for the preclinical evaluation of anticancer therapies. In vitro studies show that Tucatinib inhibits the phosphorylation of HER2 and its dimerization partner HER3, leading to the downregulation of downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which ultimately inhibits cell proliferation and induces cell death in HER2-overexpressing tumor cells.[3][5]
Due to its hydrophobic nature, Tucatinib hemiethanolate is practically insoluble in aqueous media at physiological pH.[6][7] Therefore, a specific protocol is required to prepare solutions suitable for in vitro cell-based assays. This document provides a detailed protocol for the solubilization of this compound to prepare stock and working solutions for cell culture experiments.
Quantitative Data Summary
The following table summarizes the key chemical and biological properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄N₈O₂ • ½C₂H₆O | [1] |
| Molecular Weight | 503.57 g/mol | [1] |
| CAS Number | 1429755-56-5 | [1] |
| Appearance | Off-white to yellow crystalline powder | [7] |
| In Vitro IC₅₀ (HER2) | ~8 nM | [1][2] |
| Solubility in DMSO | ≥ 96 mg/mL (e.g., 125 mg/mL reported) | [1][8] |
| Solubility in Water | < 0.1 mg/mL (Practically Insoluble) | [1][7] |
| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months | [1] |
Mechanism of Action: HER2 Signaling Inhibition
Tucatinib functions by competitively binding to the ATP-binding site within the intracellular kinase domain of HER2. This action prevents autophosphorylation and activation of the receptor, thereby blocking the initiation of downstream signaling cascades critical for tumor cell growth and survival.
Experimental Protocols
This section provides step-by-step instructions for preparing this compound solutions for cell-based assays. All procedures should be performed in a sterile environment (e.g., a biological safety cabinet).
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 503.57 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Tucatinib is a potent compound and should be handled with care.
-
Weighing: Accurately weigh out 5.04 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Calculation: To prepare a 10 mM solution (0.01 mol/L) from a compound with a molecular weight of 503.57 g/mol , you need 5.0357 mg per 1 mL.
-
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the Tucatinib powder.
-
Mixing: Cap the tube securely and vortex at maximum speed for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to facilitate dissolution if necessary.[1][9] Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).[1]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. ema.europa.eu [ema.europa.eu]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: In Vivo Dosing and Administration of Tucatinib Hemihydrate in Mouse Xenograft Models
Introduction
Tucatinib, a potent and highly selective oral tyrosine kinase inhibitor (TKI) of Human Epidermal Growth Factor Receptor 2 (HER2), has emerged as a critical agent in the treatment of HER2-positive cancers.[1][2] Unlike other TKIs that dually target EGFR and HER2, tucatinib's specificity for HER2 minimizes EGFR-related toxicities.[3] In preclinical research, mouse xenograft models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of tucatinib, both as a monotherapy and in combination with other standard-of-care agents like trastuzumab and ado-trastuzumab emtansine (T-DM1).[2][4][5] These studies have demonstrated significant, dose-dependent tumor growth inhibition and even regression in various HER2-positive cancer models, including those with brain metastases.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of tucatinib hemiethanolate in mouse xenograft models, based on established preclinical studies.
Mechanism of Action and Signaling Pathway
Tucatinib functions by binding to the intracellular kinase domain of the HER2 receptor, preventing its autophosphorylation.[7] This action blocks the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][8][9] By inhibiting these pathways, tucatinib effectively reduces tumor cell proliferation and can induce apoptosis.[1][7] Its high selectivity for HER2 over EGFR is a key characteristic, potentially leading to a better safety profile.[3] The combination of tucatinib with antibodies like trastuzumab can lead to a more complete and sustained blockade of HER2 signaling.[4][8]
Experimental Protocols and Methodologies
Recommended Preclinical Xenograft Models
The selection of an appropriate xenograft model is critical for evaluating the efficacy of tucatinib. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are commonly used.
| Model Type | Cell Line / PDX ID | Cancer Type | Mouse Strain | Implantation Site | Reference |
| CDX | BT-474 | HER2+ Breast Cancer | Athymic Nude / Immunocompromised | Subcutaneous (flank) | [1][5][10] |
| CDX | NCI-N87 | HER2+ Gastric Cancer | Immunocompromised | Subcutaneous (flank) | [10] |
| CDX | BT-474-RedLuc | HER2+ Breast Cancer (CNS) | Nude | Intracranial (striatum) | [5] |
| PDX | CTG-0717, CTG-0708, CTG-0807 | T-DM1 Resistant Breast Cancer | Athymic Nude | Subcutaneous (flank) | [5] |
| PDX | Various | Breast, Gastric, Colorectal | Immunocompromised | Subcutaneous (flank) | [10] |
Formulation and Administration Protocol
This compound is administered orally (PO), typically via gavage. Proper formulation is essential for ensuring bioavailability.
Protocol 3.1: Captisol-Based Formulation This is a common vehicle used in published studies.[5][10]
-
Preparation : Prepare a 30% (w/v) solution of Captisol® (a modified cyclodextrin) in sterile water.
-
Dissolution : Weigh the required amount of this compound powder. Add it to the 30% Captisol vehicle.
-
Solubilization : Vortex or sonicate the mixture until the powder is completely dissolved, resulting in a clear solution.
-
Administration : Administer the solution to mice via oral gavage. The volume is typically calculated based on the mouse's body weight (e.g., 10 mL/kg).
Protocol 3.2: DMSO/PEG300/Tween-80 Formulation An alternative formulation for solubilizing hydrophobic compounds.[6]
-
Preparation : Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolution : First, dissolve the weighed this compound powder in DMSO.
-
Emulsification : Add the PEG300, followed by the Tween-80, and finally the saline, mixing thoroughly after each addition.
-
Administration : Administer the resulting emulsion/solution via oral gavage.
In Vivo Dosing Regimens
Dosing can vary significantly based on the xenograft model, study endpoint, and whether tucatinib is used as a single agent or in combination.
| Model | Tucatinib Dose & Schedule | Combination Agent(s) & Dose | Key Outcomes | Reference |
| BT-474 Breast CDX | 25, 50, 100 mg/kg, PO, daily | N/A | Dose-dependent tumor growth inhibition (TGI). 50 mg/kg showed similar efficacy to trastuzumab monotherapy. | [6][10] |
| BT-474 Breast CDX | 50 mg/kg, PO, twice daily | T-DM1 (10 mg/kg, IP, single dose) | Enhanced antitumor activity, including in T-DM1 refractory models. | [5] |
| NCI-N87 Gastric CDX | 50 mg/kg, PO, twice daily | Trastuzumab (20 mg/kg, IP, q3d) | Significant TGI (98%) with complete regressions in 9/12 animals. | [6][10] |
| BT-474 Breast CDX | 50 mg/kg, PO, daily | Docetaxel (10 mg/kg, IV, weekly) | Combination was significantly more active than either single agent. | [10] |
| BT-474 Intracranial | 75 mg/kg, PO, twice daily | T-DM1 (10 mg/kg, IV, q7d) | Suppressed intracranial tumor growth and improved survival. | [5] |
| neu-BrM Brain Mets | 100 mg/kg, PO, daily | N/A | Significantly reduced brain metastasis area. | [11] |
General Protocol for a Subcutaneous Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the efficacy of tucatinib in a subcutaneous xenograft model.
-
Cell Culture : Culture HER2-positive cancer cells (e.g., BT-474) under standard conditions.
-
Animal Acclimatization : House immunocompromised mice (e.g., athymic nude) for at least one week to acclimate them to the facility.
-
Tumor Implantation : Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension (typically 2-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization : Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., Vehicle, Tucatinib, Combination Agent, Tucatinib + Combination).
-
Treatment Administration : Prepare and administer tucatinib and other agents according to the chosen dosing regimen (see Section 4). Monitor animal health and body weight daily.
-
Endpoint : Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.[5][10]
-
Data Analysis : Analyze tumor growth inhibition, response rates (partial and complete regressions), and survival data.[10] Tumors may also be harvested for ex vivo pharmacodynamic analysis (e.g., IHC or Western blot for pHER2, pAKT).[2]
References
- 1. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. Tucatinib and trastuzumab in HER2-mutated metastatic breast cancer: a phase 2 basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Detecting pHER2 Inhibition by Tucatinib Hemiethanolate using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, most notably in a subset of breast cancers where its gene amplification leads to protein overexpression.[1] The phosphorylation of HER2 is a critical event that initiates downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and differentiation.[2][3][4] Tucatinib (Tukysa) is a potent and highly selective oral HER2 tyrosine kinase inhibitor (TKI).[5][6][7] Unlike other TKIs that dually target EGFR and HER2, Tucatinib's specificity for HER2 minimizes off-target effects.[6] It functions by binding to the intracellular kinase domain of HER2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5][8][9] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of HER2 phosphorylation (pHER2) in cancer cell lines treated with Tucatinib hemiethanolate.
Principle
This protocol outlines the treatment of HER2-positive cancer cells with this compound, followed by protein extraction, quantification, and subsequent analysis by Western blot. The inhibition of HER2 phosphorylation is assessed by probing with specific antibodies against the phosphorylated form of HER2 (pHER2) and total HER2. The signal intensities are quantified and normalized to an internal loading control to determine the dose-dependent effect of Tucatinib on pHER2 levels.
Data Presentation
The following table summarizes representative quantitative data from preclinical studies on the inhibitory effect of Tucatinib on HER2 signaling.
| Cell Line | Treatment | Concentration (µM) | Inhibition of pHER2 (IC50, nM) | Downstream Effect | Reference |
| BT-474 | Tucatinib | 0.001 - 1 | ~8 | Inhibition of pHER3, pMEK1, pERK1/2, pAKT | [10] |
| SK-BR-3 | Tucatinib | Not Specified | ~6 | Not Specified | [10] |
| NCI-N87 | Tucatinib | Not Specified | ~9 | Not Specified | [10] |
| OE-19 | Tucatinib | Not Specified | ~12 | Not Specified | [10] |
Note: IC50 values represent the concentration of Tucatinib required to inhibit the phosphorylation of HER2 by 50%.
Experimental Protocols
Materials and Reagents
-
HER2-positive cancer cell line (e.g., BT-474, SK-BR-3)
-
Cell culture medium (e.g., RPMI-1640) and fetal bovine serum (FBS)
-
This compound (GMP-grade)[10]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[11][12]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-15% Mini-PROTEAN TGX Gels)
-
Tris/Glycine/SDS running buffer
-
Tris/Glycine transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[12]
-
Primary antibodies:
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate[12]
-
Chemiluminescence imaging system
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of pHER2 inhibition.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed HER2-positive cells (e.g., BT-474) in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of Tucatinib (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest Tucatinib dose.
-
-
Protein Extraction and Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[11][12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against pHER2 (e.g., anti-pHER2 Tyr1221/1222) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total HER2 and the loading control (β-actin), the membrane can be stripped and re-probed, or parallel blots can be run. It is recommended to probe for the phosphoprotein first.
-
Quantify the band intensities using densitometry software.
-
Normalize the pHER2 signal to the total HER2 signal and then to the loading control (β-actin) to correct for variations in protein loading.
-
Signaling Pathway
Caption: HER2 signaling pathway and the inhibitory action of Tucatinib.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., casein). Avoid milk for phospho-antibodies.[11][12] |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Low protein abundance | Increase the amount of protein loaded.[12] |
| Inefficient antibody binding | Check antibody specifications and optimize incubation time and temperature. | |
| Phosphatase activity | Ensure fresh protease and phosphatase inhibitors were added to the lysis buffer.[12] | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; check the antibody datasheet for cross-reactivity. |
| Protein degradation | Handle samples on ice and add protease inhibitors. |
Conclusion
This protocol provides a robust method for assessing the inhibitory effect of this compound on HER2 phosphorylation in cancer cell lines. Accurate quantification of pHER2 levels by Western blot is crucial for understanding the mechanism of action of Tucatinib and for preclinical drug development. Adherence to best practices for Western blotting of phosphorylated proteins, including the use of appropriate inhibitors and blocking agents, is essential for obtaining reliable and reproducible results.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Phospho-HER2/ErbB2 (Tyr1221/1222) (6B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-ErbB2 (HER-2) (Tyr1248) Polyclonal Antibody (PA5-85797) [thermofisher.com]
- 15. Phospho-HER2/ErbB2 (Tyr1248) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Cell Viability Assays with Tucatinib Hemiethanolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Tucatinib hemiethanolate on cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Introduction to this compound
Tucatinib is a potent and highly selective, orally bioavailable small molecule inhibitor of the HER2 (ErbB-2) tyrosine kinase.[1][2] HER2 is a member of the epidermal growth factor receptor (EGFR) family and is a key driver of cell growth, differentiation, and survival.[1] Overexpression or amplification of the HER2 gene is observed in a significant percentage of breast, gastric, and other solid tumors.[1]
Tucatinib functions by reversibly binding to the intracellular kinase domain of HER2, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways.[1][3][4][5][6] This blockade of HER2 signaling leads to the inhibition of tumor cell proliferation and induction of apoptosis in HER2-driven cancer cells.[1][7] Notably, Tucatinib exhibits significantly greater selectivity for HER2 over EGFR, which may result in a more favorable toxicity profile compared to less selective inhibitors.[1]
Principle of Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable, metabolically active cells.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[9] The assay reagent lyses the cells and contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.[9][10]
Data Presentation: Tucatinib IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of Tucatinib in various cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | HER2 Status | Assay Used | IC50 (nmol/L) | Reference |
| BT-474 | Breast Cancer | Amplified | CellTiter-Glo | 33 | [1] |
| SK-BR-3 | Breast Cancer | Amplified | Not Specified | ~23-431 | [1] |
| HCC-1954 | Breast Cancer | Amplified | Not Specified | ~23-431 | [1] |
| MDA-MB-453 | Breast Cancer | Amplified | Not Specified | ~23-431 | [1] |
| A431 | Epidermoid Carcinoma | EGFR Amplified | CellTiter-Glo | 16,471 | [1] |
| MCF7 | Breast Cancer | HER2-Negative | Not Specified | >25,000 | [1] |
| MDA-MB-231 | Breast Cancer | HER2-Negative | Not Specified | >25,000 | [1] |
| T-47D | Breast Cancer | HER2-Negative | Not Specified | 4,938 | [1] |
| EFM192A | Breast Cancer | HER2+ | Not Specified | 17 | [11] |
| BT-474-TR | Trastuzumab-Resistant Breast Cancer | HER2+ | Not Specified | Similar to parental | [11] |
| SK-BR-3-TR | Trastuzumab-Resistant Breast Cancer | HER2+ | Not Specified | Similar to parental | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[12]
-
Calculate the required amount: Based on the molecular weight of Tucatinib (480.52 g/mol ), prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Dissolution: Warm the solution gently if necessary to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS, protect from light)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Ensure cell viability is >95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only for blank measurements.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Tucatinib from the stock solution in complete culture medium. A typical concentration range to start with for HER2-positive cells could be 0.1 nM to 10,000 nM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest Tucatinib treatment. The final DMSO concentration should typically be ≤ 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Tucatinib dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72-96 hours).[1][15]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of Tucatinib concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions (Promega) and published studies using Tucatinib.[1][16]
Materials:
-
HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3)
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates (white plates are recommended for luminescence)
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into an opaque-walled multiwell plate at the desired density (e.g., 4,000 cells per 96-well).[1]
-
Include wells for no-cell background control and vehicle-treated control.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10][17]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][17]
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell background wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value as described for the MTT assay.
-
Mandatory Visualizations
Caption: Tucatinib's mechanism of action in inhibiting the HER2 signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the CellTiter-Glo® assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tucatinib promotes immune activation and synergizes with programmed cell death–1 and programmed cell death–ligand 1 inhibition in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. onclive.com [onclive.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. ch.promega.com [ch.promega.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound | TargetMol [targetmol.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OUH - Protocols [ous-research.no]
Combination Therapy Study Design: Tucatinib Hemihydrate and Trastuzumab in HER2-Positive Cancers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tucatinib, a highly selective tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2), has demonstrated significant anti-tumor activity in HER2-positive malignancies.[1][2] Trastuzumab is a monoclonal antibody that targets the extracellular domain of the HER2 receptor. The combination of Tucatinib and trastuzumab leverages distinct and complementary mechanisms of action to achieve a more potent and durable anti-cancer response.[2] Preclinical and clinical studies have shown that this dual HER2 blockade leads to enhanced inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, resulting in superior tumor growth inhibition compared to either agent alone.[1][2]
These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the combination therapy of Tucatinib hemihydrate and trastuzumab. Detailed protocols for key in vitro and in vivo experiments are provided to ensure robust and reproducible data generation.
Data Presentation
Preclinical Efficacy of Tucatinib and Trastuzumab Combination
| Cell Line | Tucatinib IC50 (nmol/L) | Combination Effect with Trastuzumab | Reference |
| BT-474 | 7 | Enhanced inhibition of AKT phosphorylation | [2] |
| SK-BR-3 | Not Specified | Synergistic cytotoxicity | [3] |
IC50: Half maximal inhibitory concentration
In Vivo Efficacy in HER2+ Xenograft Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Response Rate (CR or PR) (%) | Reference |
| BT-474 (Breast Carcinoma CDX) | Tucatinib | 86 | 0 | [4] |
| Trastuzumab | 68 | 0 | [4] | |
| Tucatinib + Trastuzumab | 133 | 92 | [4] | |
| CTG-0708 (Breast Carcinoma PDX) | Tucatinib | 88 | 0 | [4] |
| Trastuzumab | 66 | 0 | [4] | |
| Tucatinib + Trastuzumab | 98 | 0 | [4] | |
| CTG-0717 (Breast Carcinoma PDX) | Tucatinib | 79 | 13 | [4] |
| Trastuzumab | 21 | 0 | [4] | |
| Tucatinib + Trastuzumab | 99 | 38 | [4] | |
| CTG-0807 (Breast Carcinoma PDX) | Tucatinib | 98 | 25 | [4] |
| Trastuzumab | 63 | 0 | [4] | |
| Tucatinib + Trastuzumab | 120 | 75 | [4] |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; CR: Complete Response; PR: Partial Response
Clinical Efficacy from the HER2CLIMB Trial (Tucatinib + Trastuzumab + Capecitabine)
| Efficacy Endpoint | Tucatinib Combination Arm | Placebo Combination Arm | Hazard Ratio (95% CI) | p-value | Reference |
| Progression-Free Survival (PFS) | 7.8 months | 5.6 months | 0.54 (0.42, 0.71) | < 0.001 | [5] |
| Overall Survival (OS) | 21.9 months | 17.4 months | 0.66 (0.50, 0.88) | 0.005 | [5] |
| Objective Response Rate (ORR) in patients with measurable disease | 40.6% | 22.8% | - | < 0.001 | |
| PFS in patients with brain metastases | 7.6 months | 5.4 months | 0.48 (0.34, 0.69) | < 0.001 |
Safety Profile from the HER2CLIMB Trial
| Adverse Event (Any Grade) | Tucatinib Combination Arm (%) | Placebo Combination Arm (%) | Reference |
| Diarrhea | 80.9 | 53.3 | [6] |
| Palmar-Plantar Erythrodysesthesia | 63.4 | 52.8 | [6] |
| Nausea | 58.4 | 43.7 | [6] |
| Fatigue | 45.0 | 34.5 | [6] |
| Vomiting | 35.9 | 24.9 | [6] |
Experimental Protocols
In Vitro Assays
1. Cell Culture of HER2+ Breast Cancer Cell Lines (BT-474 and SKBR3)
-
Materials:
-
BT-474 and SKBR3 cell lines (ATCC)
-
For BT-474: Hybri-Care Medium (ATCC) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For SKBR3: McCoy's 5A Medium (ATCC) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA (0.25%)
-
-
Protocol:
-
Maintain cell lines in their respective growth media in T-75 flasks.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with phosphate-buffered saline (PBS) and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at the desired density.
-
2. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Materials:
-
HER2+ breast cancer cells
-
96-well opaque-walled plates
-
Tucatinib hemihydrate (dissolved in DMSO)
-
Trastuzumab
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
-
Protocol:
-
Seed 5,000 cells per well in 100 µL of growth medium into a 96-well opaque-walled plate.[6]
-
Include control wells with medium only for background luminescence.[6]
-
After 24 hours, treat cells with a serial dilution of Tucatinib, a fixed concentration of trastuzumab, or the combination of both. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values using appropriate software.
-
3. Western Blot Analysis of HER2 Signaling Pathway
-
Materials:
-
HER2+ breast cancer cells
-
Tucatinib hemihydrate
-
Trastuzumab
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Tucatinib, trastuzumab, or the combination for the desired time points (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
4. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Materials:
-
HER2+ breast cancer cells
-
96-well white-walled plates
-
Tucatinib hemihydrate
-
Trastuzumab
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well white-walled plate as described for the cell viability assay.
-
Treat cells with the compounds of interest for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.[8]
-
Measure luminescence using a luminometer.
-
Express results as relative light units (RLU) or fold change over untreated controls.
-
In Vivo Xenograft Model
1. Cell Line-Derived Xenograft (CDX) Model using BT-474 Cells
-
Materials:
-
Female immunodeficient mice (e.g., NSG or athymic nude), 6-8 weeks old
-
BT-474 cells
-
Matrigel
-
Tucatinib hemihydrate
-
Trastuzumab
-
Vehicle for Tucatinib (e.g., 0.5% methylcellulose)
-
Vehicle for trastuzumab (e.g., sterile saline)
-
Calipers
-
-
Protocol:
-
On the day of implantation, harvest BT-474 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 10^7 cells in a 100 µL volume into the flank of each mouse.[9]
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., vehicle control, Tucatinib alone, trastuzumab alone, Tucatinib + trastuzumab).
-
Administer Tucatinib orally (e.g., by gavage) at a dose of 50 mg/kg twice daily.[10][11]
-
Administer trastuzumab via intraperitoneal injection at a dose of 10 mg/kg once weekly.[10][12]
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: Dual mechanism of action of Trastuzumab and Tucatinib on the HER2 receptor.
Caption: A typical experimental workflow for evaluating combination therapy.
References
- 1. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Safety Info for TUKYSA® (tucatinib) in 2L+ HER2+ MBC [tukysahcp.com]
- 4. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Anti-HER2 (Phospho-Tyr1248) Antibody (A50173) | Antibodies.com [antibodies.com]
- 8. The Efficacy of Trastuzumab in Animal Models of Breast Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Tucatinib Hemihanolate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tucatinib hemiethanolate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, which is characterized by low aqueous solubility and high permeability.[1] Its solubility is highly dependent on pH. It is practically insoluble in aqueous solutions with a pH above 4.0, but its solubility increases significantly in acidic conditions, with high solubility observed below pH 4.0.[1] For instance, in aqueous buffer solutions at a pH above 4, the solubility is less than 0.4 mg/mL, while below pH 4, it can exceed 18.9 mg/mL.[1] Tucatinib is a weak base with pKa values of 2.07, 4.18, and 6.15.[1] It is also soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethyl formamide.[2]
Q2: Why is my this compound precipitating in my aqueous buffer?
Precipitation of this compound in aqueous buffers is a common issue, primarily due to its low solubility at neutral and near-neutral pH. Several factors can contribute to this:
-
pH of the Buffer: If the pH of your aqueous buffer is above 4.0, this compound will have very low solubility, leading to precipitation.[1]
-
Solvent Carryover: If you are diluting a stock solution of Tucatinib in an organic solvent (like DMSO) into an aqueous buffer, the final concentration of the organic solvent might be insufficient to maintain solubility. A common procedure involves first dissolving tucatinib in DMSO and then diluting it with the aqueous buffer of choice.[2]
-
Concentration: The concentration of this compound in your final solution may exceed its solubility limit in the specific buffer system and conditions you are using.
-
Temperature: Changes in temperature can affect solubility, although this is generally a less significant factor for this compound compared to pH.
Q3: What are the recommended strategies to improve the solubility of this compound in aqueous buffers for in vitro experiments?
Several strategies can be employed to enhance the aqueous solubility of this compound for experimental purposes:
-
pH Adjustment: The most straightforward method is to lower the pH of your aqueous buffer to below 4.0.[1] This protonates the molecule, increasing its interaction with water and thereby its solubility.
-
Use of Co-solvents: Organic solvents that are miscible with water can be used as co-solvents to increase the solubility of hydrophobic drugs.[3] For Tucatinib, preparing a stock solution in 100% DMSO and then diluting it into your aqueous buffer is a common practice.[2] It's crucial to ensure the final DMSO concentration is compatible with your experimental system (typically ≤0.5% for cell-based assays).
-
Employing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes that are more water-soluble.[4][5] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used for this purpose.[4]
-
Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.[3] Non-ionic surfactants such as polysorbates (e.g., Tween 80) are commonly used in pharmaceutical formulations.
-
-
Amorphous Solid Dispersions (ASDs): For formulation development, creating an amorphous solid dispersion of Tucatinib can significantly improve its dissolution rate and apparent solubility.[6] This is an advanced technique typically used in drug product manufacturing.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding Tucatinib stock solution (in DMSO) to my aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Final DMSO concentration is too low. | 1. Increase the final concentration of DMSO in your working solution (if your experimental system allows). 2. Prepare a more concentrated stock solution in DMSO to minimize the dilution factor. |
| Buffer pH is too high. | 1. Measure the final pH of your working solution after adding the Tucatinib stock. 2. Use a buffer with a lower pH (e.g., pH 3.0 citrate buffer). 3. If the experimental pH cannot be changed, consider using solubility enhancers. |
| Tucatinib concentration exceeds its solubility limit. | 1. Reduce the final concentration of Tucatinib in your working solution. 2. Determine the kinetic solubility of Tucatinib in your specific buffer system to establish a working concentration range. |
Issue: The solution is initially clear but a precipitate forms over time.
| Potential Cause | Troubleshooting Steps |
| Compound is coming out of a supersaturated state. | 1. This is common in kinetic solubility experiments. The solution may be thermodynamically unstable. 2. Use the solution immediately after preparation. 3. Consider using a lower, more stable concentration. 4. Incorporate precipitation inhibitors like certain polymers (e.g., HPMC) or surfactants in your formulation. |
| Temperature fluctuations. | 1. Ensure your solutions are stored and used at a constant, controlled temperature. |
| Interaction with components of the medium. | 1. If using complex media (e.g., cell culture media), components like proteins may interact with Tucatinib, affecting its solubility. 2. Evaluate solubility in simpler buffer systems first to establish a baseline. |
Quantitative Data on Tucatinib Solubility
The following table summarizes the available quantitative solubility data for Tucatinib. Comprehensive comparative studies on the effect of various excipients on this compound solubility are limited in publicly available literature.
| Solvent/Buffer System | pH | Solubility | Notes |
| Water | Not specified | Practically insoluble | [1] |
| Aqueous Buffer | > 4.0 | < 0.4 mg/mL | [1] |
| Aqueous Buffer | < 4.0 | > 18.9 mg/mL | [1] |
| 1:2 DMSO:PBS | 7.2 | ~0.33 mg/mL | Prepared by diluting a DMSO stock solution.[2] |
| DMSO | Not applicable | ~1 mg/mL | [2] |
| DMSO (alternative source) | Not applicable | 96 mg/mL (199.78 mM) | [7] |
| Ethanol | Not applicable | 21 mg/mL (43.7 mM) | [7] |
Note: Discrepancies in DMSO solubility values may arise from different experimental conditions or the specific form of Tucatinib used.
Experimental Protocols
Protocol 1: Kinetic Solubility Determination using the Shake-Flask Method
This protocol is adapted from standard high-throughput screening methods and is suitable for determining the apparent solubility of this compound in a given buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, citrate buffer)
-
Microcentrifuge tubes or 96-well plates
-
Thermomixer or plate shaker
-
Centrifuge (for tubes or plates)
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Serial Dilution: Serially dilute the stock solution with the aqueous buffer in microcentrifuge tubes or a 96-well plate to achieve a range of final Tucatinib concentrations. Ensure the final DMSO concentration is constant across all dilutions (e.g., 1%).
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with agitation (e.g., 850 rpm) for a set period (e.g., 2 hours).[8][9]
-
Separation of Undissolved Solid:
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.
-
Filtration: Alternatively, use a filter plate (e.g., 0.45 µm) to separate the supernatant from any solid particles.
-
-
Quantification: Carefully collect the supernatant and quantify the concentration of dissolved Tucatinib using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The highest concentration at which no precipitate is observed (or the concentration measured in the supernatant of the saturated solution) is reported as the kinetic solubility.
Protocol 2: Thermodynamic Solubility Determination
This method determines the equilibrium solubility and is considered the gold standard.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice
-
Glass vials with screw caps
-
Shaker or rotator bath set at a constant temperature
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material present.
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
pH Measurement: After equilibration, measure the pH of the suspension.
-
Sample Collection and Filtration: Allow the suspension to settle. Withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate as necessary and quantify the concentration of dissolved Tucatinib using a validated analytical method.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the specific buffer at that temperature.
Visualized Workflows and Pathways
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BR112014009092B1 - SOLID DISPERSION, PHARMACEUTICAL COMPOSITION INCLUDING SUCH DISPERSION, USES OF THE PHARMACEUTICAL COMPOSITION AND PROCESS FOR PREPARING A SOLID DISPERSION - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. enamine.net [enamine.net]
Technical Support Center: Managing Off-Target Effects of Tucatinib Hemihanolate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage potential off-target effects of Tucatinib hemiethanolate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tucatinib?
Tucatinib is a potent and highly selective, reversible, ATP-competitive tyrosine kinase inhibitor (TKI) of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] By inhibiting HER2, Tucatinib blocks downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell growth and proliferation in HER2-overexpressing cancers.[4][5][6][7]
Q2: What are the known primary off-target effects of Tucatinib?
While Tucatinib is highly selective for HER2, it has been shown to have some off-target activities.[8] These include:
-
Kinase Inhibition: At higher concentrations, Tucatinib can inhibit other kinases, most notably certain mutant forms of the Epidermal Growth Factor Receptor (EGFR) and HER4 (ErbB4).[4]
-
Transporter Inhibition: Tucatinib can inhibit the function of several drug transporters, including the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP) and the renal transporters OCT2, MATE1, and MATE2-K.[5][9][10]
Q3: What are the potential consequences of these off-target effects in my cell-based assays?
Off-target effects can lead to misinterpretation of experimental results. For example:
-
Confounding Cytotoxicity: If your cell line expresses a sensitive off-target kinase, the observed cell death or growth inhibition may not be solely due to HER2 inhibition.
-
Altered Drug Accumulation: Inhibition of efflux transporters like ABCG2 can lead to increased intracellular concentrations of Tucatinib or other co-administered compounds that are substrates of this transporter. This can potentiate both on- and off-target effects.[5]
-
Unexpected Phenotypes: Inhibition of unforeseen targets can lead to unexpected cellular phenotypes that are unrelated to the HER2 signaling pathway.[11]
Q4: How can I determine if the observed effects in my assay are on-target or off-target?
Several strategies can be employed:
-
Use of a Structurally Unrelated Inhibitor: Compare the effects of Tucatinib with another potent and selective HER2 inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, "rescue" the phenotype by overexpressing a downstream effector of the HER2 pathway. If the effect is on-target, restoring the downstream signaling should reverse the phenotype.
-
Knockout/Knockdown Models: Use CRISPR/Cas9 or siRNA to deplete the intended target (HER2) or a suspected off-target in your cell line. If the effect of Tucatinib is lost in the HER2-knockout cells but persists in the off-target knockout cells, it confirms an on-target mechanism.[12]
-
Dose-Response Analysis: On-target effects should generally occur at concentrations consistent with the IC50 for HER2 inhibition. Effects observed only at much higher concentrations are more likely to be off-target.
Troubleshooting Guides
Issue 1: Unexpectedly high potency or cytotoxicity in a cell line with low HER2 expression.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition. | 1. Kinome Profiling: If available, check the expression profile of your cell line for kinases known to be inhibited by Tucatinib at higher concentrations (see Table 1).2. Validate with a Second Inhibitor: Treat the cells with a structurally unrelated HER2 inhibitor. Concordant results suggest a potential on-target effect, while discordant results point towards an off-target effect of Tucatinib.3. Western Blot Analysis: Check for inhibition of phosphorylation of the suspected off-target kinase at the effective concentration of Tucatinib. |
| Inhibition of drug efflux pumps. | 1. Check for ABCG2 Expression: Determine if your cell line expresses the ABCG2 transporter.2. Co-treatment with a known ABCG2 substrate: If you are using other compounds in your assay, check if they are known substrates of ABCG2. Tucatinib's inhibition of ABCG2 could be increasing their intracellular concentration.3. Direct Transporter Inhibition Assay: Perform a specific assay to measure the effect of Tucatinib on ABCG2 activity in your cell line (see Protocol 2). |
Issue 2: Discrepancy between biochemical assay results and cell-based assay results.
| Possible Cause | Troubleshooting Step |
| Cellular factors influencing drug availability. | 1. Plasma Protein Binding: Consider the protein concentration in your cell culture medium, as Tucatinib is highly protein-bound, which can reduce its free concentration.[6]2. Cellular ATP Concentration: High intracellular ATP concentrations can compete with ATP-competitive inhibitors like Tucatinib, potentially leading to a lower apparent potency in cells compared to biochemical assays.[13] |
| Drug efflux by transporters. | 1. Assess Transporter Activity: As mentioned above, active drug efflux by transporters like ABCG2 can reduce the intracellular concentration of Tucatinib, leading to lower potency in cellular assays. |
| Metabolism of Tucatinib. | 1. Check for CYP2C8/3A4 Activity: Tucatinib is metabolized by CYP2C8 and to a lesser extent by CYP3A4.[6][14] If your cell line has high metabolic activity of these enzymes, it could reduce the effective concentration of Tucatinib over time. |
Quantitative Data Summary
Table 1: Tucatinib In Vitro Inhibitory Activity
| Target | Assay Type | IC50 / Kd | Reference(s) |
| On-Target | |||
| HER2 (ErbB2) | Biochemical Kinase Assay | 6.9 nM | [8] |
| HER2 (ErbB2) | Cell-based Phosphorylation Assay (BT-474 cells) | 7 nM | [2] |
| p95 HER2 | Cell-based Assay | 7 nM | [2] |
| Off-Target Kinases | |||
| EGFR | Biochemical Kinase Assay | 449 nM | [8] |
| EGFR (L858R mutant) | Kinome Scan (1 µM Tucatinib) | 66.5% Inhibition | [4] |
| EGFR (L861Q mutant) | Kinome Scan (1 µM Tucatinib) | 98.5% Inhibition | [4] |
| EGFR (T790M, L858R mutant) | Kinome Scan (1 µM Tucatinib) | 53.5% Inhibition | [4] |
| HER4 (ErbB4) | Biochemical Kinase Assay | 310 nM | [8] |
| HER4 (ErbB4) | Kinome Scan (1 µM Tucatinib) | 64.5% Inhibition | [4] |
| Off-Target Transporters | |||
| ABCG2 (BCRP) | Vesicular Transport Assay | Not specified, but significant inhibition | [5] |
| OCT2 | Metformin Transport Assay | 14.7 µM | [9][10] |
| OCT2 | Creatinine Transport Assay | 0.107 µM | [9][10] |
| MATE1 | Metformin Transport Assay | 0.340 µM | [9][10] |
| MATE1 | Creatinine Transport Assay | 0.0855 µM | [9][10] |
| MATE2-K | Metformin Transport Assay | 0.135 µM | [9][10] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using a Structurally Unrelated Inhibitor
Objective: To determine if a cellular phenotype observed with Tucatinib is due to HER2 inhibition or an off-target effect.
Materials:
-
Cells of interest
-
This compound
-
A structurally unrelated, potent, and selective HER2 inhibitor (e.g., Lapatinib or Neratinib)
-
Appropriate cell culture reagents
-
Assay-specific reagents (e.g., for proliferation, apoptosis, or western blotting)
Procedure:
-
Determine the EC50 of both inhibitors: Perform a dose-response curve for both Tucatinib and the alternative HER2 inhibitor in your specific cellular assay to determine their respective half-maximal effective concentrations (EC50).
-
Treat cells with equimolar concentrations: Treat your cells with Tucatinib and the alternative inhibitor at their respective EC50 and 10x EC50 concentrations.
-
Include appropriate controls:
-
Vehicle control (e.g., DMSO)
-
Untreated control
-
-
Assess the phenotype: Perform your cellular assay (e.g., proliferation, apoptosis, or analysis of a specific signaling event).
-
Analyze the results:
-
On-target effect: If both Tucatinib and the structurally unrelated inhibitor produce a similar phenotype at their equipotent concentrations, it is likely an on-target effect mediated by HER2 inhibition.
-
Off-target effect: If Tucatinib produces the phenotype but the other inhibitor does not (or does so to a much lesser extent), it suggests a potential off-target effect of Tucatinib.
-
Protocol 2: Cell-Based ABCG2 Inhibition Assay
Objective: To determine if Tucatinib inhibits the efflux activity of the ABCG2 transporter in your cell line.
Materials:
-
Cells of interest (and a control cell line with low or no ABCG2 expression, if available)
-
This compound
-
A known fluorescent substrate of ABCG2 (e.g., Hoechst 33342 or Pheophorbide A)
-
A known ABCG2 inhibitor as a positive control (e.g., Ko143)
-
Fluorescence plate reader or flow cytometer
-
Appropriate cell culture reagents
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with inhibitors: Pre-incubate the cells with various concentrations of Tucatinib, the positive control inhibitor (Ko143), and a vehicle control for 30-60 minutes.
-
Substrate Loading: Add the fluorescent ABCG2 substrate to all wells at a final concentration below its Km for the transporter and incubate for a defined period (e.g., 30-60 minutes).
-
Wash: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Measure Intracellular Fluorescence: Measure the fluorescence intensity using a plate reader or analyze the cells by flow cytometry.
-
Data Analysis:
-
An increase in intracellular fluorescence in the presence of Tucatinib, similar to the positive control, indicates inhibition of ABCG2-mediated efflux.
-
Calculate the IC50 of Tucatinib for ABCG2 inhibition by plotting the fluorescence intensity against the log of the Tucatinib concentration.
-
Visualizations
Caption: On-target effect of Tucatinib on the HER2 signaling pathway.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tucatinib | EGFR | Tocris Bioscience [tocris.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. In vitro and ex vivo anti-tumor effect and mechanism of Tucatinib in leukemia stem cells and ABCG2-overexpressing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cell4pharma.com [cell4pharma.com]
- 9. Tucatinib Inhibits Renal Transporters OCT2 and MATE Without Impacting Renal Function in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tucatinib Inhibits Renal Transporters OCT2 and MATE Without Impacting Renal Function in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. SLC Transporter Inhibition | Evotec [evotec.com]
- 14. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tucatinib Hemihanolate Concentration for HER2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tucatinib hemiethanolate concentration in pre-clinical experiments. Our goal is to help you achieve potent HER2 inhibition while minimizing off-target effects and cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Tucatinib is a potent, orally active, and selective inhibitor of the HER2 receptor tyrosine kinase.[1][2] It functions by binding to the intracellular kinase domain of HER2, thereby blocking its phosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways.[3][4][5] This inhibition ultimately leads to a reduction in cell proliferation and can induce apoptosis in HER2-overexpressing cancer cells.[3][5] A key advantage of Tucatinib is its high selectivity for HER2 over EGFR (Epidermal Growth Factor Receptor), which is often associated with toxicities like skin rash and diarrhea.[1][5][6]
Q2: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound for HER2 inhibition in vitro is typically in the low nanomolar range. The half-maximal inhibitory concentration (IC50) for HER2 kinase is approximately 8 nM.[1][2] In cell-based assays, Tucatinib has been shown to inhibit HER2 phosphorylation with an IC50 of 7 nM in BT-474 cells.[5] However, the optimal concentration can vary depending on the cell line and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q3: What are the known toxicities associated with this compound?
In clinical settings, the most common side effects of Tucatinib include diarrhea, hand-foot syndrome, nausea, fatigue, and vomiting.[7][8][9] Liver problems, such as elevated liver enzymes, can also occur.[7] In preclinical in vitro studies, high concentrations of Tucatinib may lead to off-target effects and general cellular toxicity. It is crucial to distinguish between specific anti-proliferative effects on HER2-dependent cells and non-specific cytotoxicity.
Q4: How can I assess the selectivity of Tucatinib for HER2 over EGFR in my experiments?
To assess selectivity, you can perform parallel experiments on a HER2-overexpressing cell line (e.g., BT-474, SKBR3) and an EGFR-dependent cell line (e.g., A431). By comparing the IC50 values for inhibition of cell proliferation or receptor phosphorylation, you can determine the selectivity ratio. Tucatinib has been reported to be approximately 500-fold more selective for HER2 than EGFR in cell-based assays.[1][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High IC50 for HER2 Inhibition | - Inactive compound.- Low HER2 expression in the cell line.- Issues with assay conditions (e.g., ATP concentration). | - Verify the activity of the Tucatinib stock solution.- Confirm HER2 expression levels in your cell line using Western blot or flow cytometry.- Optimize ATP concentration in kinase assays to be near the Km for ATP.[11] |
| High Cellular Toxicity at Effective Concentrations | - Off-target effects.- Cell line is sensitive to the vehicle (e.g., DMSO).- Extended incubation time. | - Perform a counter-screen with a HER2-negative cell line to assess off-target toxicity.- Include a vehicle-only control and ensure the final DMSO concentration is non-toxic (typically <0.5%).- Optimize the incubation time; a shorter duration may be sufficient for HER2 inhibition without inducing significant toxicity. |
| Inconsistent Results Between Experiments | - Variability in cell seeding density.- Inconsistent drug concentration in serial dilutions.- Passage number of cells affecting HER2 expression. | - Ensure consistent cell seeding density across all wells and experiments.- Prepare fresh serial dilutions for each experiment and mix thoroughly.- Use cells within a consistent and low passage number range. |
| No Inhibition of Downstream Signaling (p-AKT, p-MAPK) | - Insufficient drug concentration or incubation time.- Crosstalk with other signaling pathways.- Issues with antibody quality in Western blot. | - Increase Tucatinib concentration and/or incubation time.- Investigate potential activation of alternative signaling pathways.- Validate the specificity and sensitivity of your primary antibodies for the phosphorylated proteins. |
Quantitative Data Summary
Table 1: In Vitro Potency of Tucatinib Hemihanolate
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (HER2 Kinase) | N/A | 8 nM | [1][2] |
| IC50 (pHER2) | BT-474 | 7 nM | [5] |
| IC50 (Cell Proliferation) | BT-474 | 33 nM | [5] |
| IC50 (pEGFR) | A431 | >10,000 nM | [5] |
| IC50 (Cell Proliferation) | A431 | 16,471 nM | [5] |
Table 2: In Vivo Efficacy of Tucatinib Hemihanolate
| Animal Model | Dosage | Effect | Reference(s) |
| Nude Mice (BT-474 xenograft) | 50 mg/kg/day | 50% tumor growth inhibition | [1][12] |
| Nude Mice (BT-474 xenograft) | 100 mg/kg/day | 96% tumor growth inhibition | [1][12] |
| Nude Mice | 200 mg/kg/day | Reduced brain pErbB2 by 80% | [2][12] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[13]
-
Cell Seeding: Seed HER2-positive cells (e.g., BT-474) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions in triplicate. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for HER2 Signaling Pathway
This protocol provides a general workflow for assessing the phosphorylation status of HER2 and downstream targets.[14]
-
Cell Lysis: Plate and treat cells with this compound as described in the MTT assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2, total HER2, p-AKT, total AKT, p-MAPK, and total MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: HER2 Signaling Pathway and Tucatinib Inhibition.
Caption: Experimental Workflow for Optimizing Tucatinib Concentration.
Caption: Troubleshooting Decision Tree for Tucatinib Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. targetedonc.com [targetedonc.com]
- 7. drugs.com [drugs.com]
- 8. Tucatinib - Wikipedia [en.wikipedia.org]
- 9. Clinical Review - Tucatinib (Tukysa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. In vitro and ex vivo anti-tumor effect and mechanism of Tucatinib in leukemia stem cells and ABCG2-overexpressing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Tucatinib hemiethanolate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Tucatinib hemiethanolate. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues.
Compound Handling and Storage
-
Question: How should this compound powder be stored?
-
Question: What is the recommended procedure for preparing a stock solution of this compound?
-
Answer: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3] For example, a 10 mM stock solution can be prepared in DMSO.[4] The stock solution should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) and aliquoted to avoid repeated freeze-thaw cycles.[1]
-
-
Question: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?
-
Answer: this compound has pH-dependent solubility. It is soluble at a pH below 2.9, sparingly soluble at pH 4.0, and insoluble at pH values of 4.6 and higher.[2] Direct dilution of a DMSO stock solution into an aqueous medium can sometimes cause precipitation. To avoid this, it is recommended to first perform a serial dilution of the inhibitor with DMSO to create a gradient, and then add the diluted inhibitor to your buffer or cell culture medium.[3] For in vivo studies, a common formulation involves a sequential addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with sonication to ensure a clear solution.[1]
-
Inconsistent IC50 Values in Cell-Based Assays
-
Question: We are observing significant variability in our IC50 values for Tucatinib in different batches of the same cell line. What could be the cause?
-
Answer: Inconsistent IC50 values can arise from several factors:
-
Cell Line Authenticity and Passage Number: Ensure the cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout of a cell viability assay.
-
Compound Stability in Media: While Tucatinib is generally stable, its stability in specific cell culture media over the course of a long-term experiment should be considered. A study on the forced degradation of tucatinib showed it degrades under acidic, alkaline, and reduction conditions.[5][6]
-
Assay Endpoint and Timing: The timing of the assay endpoint measurement can influence the IC50 value. It's crucial to have a consistent incubation time.
-
HER2 Expression Levels: Changes in HER2 expression levels in your cell line over time can directly impact its sensitivity to Tucatinib.
-
-
-
Question: Our IC50 values for Tucatinib are higher than what is reported in the literature. Why might this be?
-
Answer: Discrepancies in IC50 values compared to published data can be due to:
-
Different Assay Methods: The type of cell viability assay used (e.g., MTT, CellTiter-Glo) can yield different IC50 values.
-
Cell Line-Specific Differences: Even within the same cell line name, different sources or labs may have subclones with varying sensitivities.
-
Acquired Resistance: Prolonged culture or previous exposure to other HER2 inhibitors could lead to the development of resistance mechanisms in your cell line.[7] Resistance to tucatinib can be associated with EGFR amplification in HER2+ breast cancer models.[7]
-
Solubility Issues: Poor solubility of the compound in the final assay volume can lead to an underestimation of its potency.
-
-
Variability in Western Blotting for HER2 Phosphorylation
-
Question: We are seeing inconsistent inhibition of HER2 phosphorylation (p-HER2) in our Western blots after Tucatinib treatment. What are the potential reasons?
-
Answer: Inconsistent p-HER2 results can be due to:
-
Timing of Lysate Collection: The kinetics of HER2 dephosphorylation can be rapid. Ensure that cell lysates are collected at a consistent and appropriate time point after Tucatinib treatment.
-
Lysate Preparation: Use of appropriate phosphatase inhibitors in the lysis buffer is critical to preserve the phosphorylation status of proteins.
-
Antibody Quality: The specificity and sensitivity of the primary antibodies for total HER2 and p-HER2 are crucial. Use well-validated antibodies.
-
Loading Controls: Ensure accurate protein quantification and consistent loading by using a reliable loading control.
-
-
-
Question: Sometimes we observe a rebound in HER2 phosphorylation after initial inhibition with Tucatinib. Is this expected?
-
Answer: While not extensively reported for Tucatinib, some kinase inhibitors can induce feedback loops that lead to the reactivation of signaling pathways. It is important to perform a time-course experiment to understand the kinetics of HER2 phosphorylation in your specific cell model.
-
Data Presentation
Table 1: Solubility of Tucatinib Hemihydrate
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 125 | 248.23 | Sonication may be needed.[1] |
| Water | < 0.1 | Insoluble | Insoluble at pH ≥4.6.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.08 | 4.13 | For in vivo use; sonication recommended.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | 2.08 | 4.13 | For in vivo use; sonication recommended.[1] |
| 10% DMSO + 90% corn oil | ≥ 2.08 | ≥ 4.13 | For in vivo use.[1] |
Table 2: In Vitro Potency of Tucatinib
| Target | IC50 (nM) | Assay Type | Notes |
| HER2 | 8 | Cell-based assay | Potent and selective inhibitor.[8] |
| p95 HER2 | 7 | Cell-based assay | Also potent against this truncated form of HER2.[9] |
| EGFR | ~4,000 | Cell-based assay | Approximately 500-fold selective for HER2 over EGFR.[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should typically be less than 0.1%. Add the diluted compound to the cells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot for HER2 Phosphorylation
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2 (e.g., Tyr1221/1222 or Tyr1248) and total HER2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-HER2 signal to the total HER2 signal.
Visualizations
Caption: Tucatinib inhibits HER2 signaling pathways.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound | TargetMol [targetmol.com]
- 4. Tucatinib | EGFR | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in the Treatment of Triple Negative and HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro and ex vivo anti-tumor effect and mechanism of Tucatinib in leukemia stem cells and ABCG2-overexpressing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on Tucatinib hemiethanolate IC50 values
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Tucatinib hemiethanolate, focusing on the impact of serum concentration on IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Tucatinib is a potent and selective inhibitor of the HER2 (ErbB-2) receptor tyrosine kinase. The drug substance is the hemi-ethanolate form of tucatinib, an off-white to yellow crystalline solid with low aqueous solubility. By selectively binding to the kinase domain of HER2, Tucatinib blocks downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival in HER2-overexpressing cancers.
Q2: What are the reported IC50 values for Tucatinib?
A2: The half-maximal inhibitory concentration (IC50) of Tucatinib for HER2 kinase activity is in the low nanomolar range, with reported values around 6.9 nM to 8 nM in biochemical assays. In cell-based assays using HER2-amplified cancer cell lines like BT-474, the IC50 for inhibiting cell proliferation is also in the nanomolar range, for instance, 33 nM. It is important to note that IC50 values can vary depending on the assay format (biochemical vs. cell-based), cell line, and specific experimental conditions.
Q3: We are observing a significantly higher IC50 value for Tucatinib in our cell-based assays compared to published data. What could be the reason?
A3: A common reason for observing a higher than expected IC50 value in cell-based assays is the presence of serum in the culture medium. Tucatinib is highly bound to plasma proteins, with approximately 97% being protein-bound. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target. Serum proteins in the cell culture medium, primarily albumin and alpha-1-acid glycoprotein, can bind to Tucatinib, reducing its free concentration and thus its apparent potency, leading to a higher measured IC50 value. This phenomenon is often referred to as an "IC50 shift."
Q4: How can we confirm if serum protein binding is affecting our Tucatinib IC50 results?
A4: To determine if serum protein binding is the cause of the discrepancy, you can perform an IC50 shift assay. This involves measuring the IC50 of Tucatinib in the same cell line using culture media with varying concentrations of serum (e.g., 10%, 5%, 1%, and serum-free). If serum protein binding is a significant factor, you should observe a decrease in the IC50 value as the serum concentration is lowered.
Troubleshooting Guide
Issue: Inconsistent or higher-than-expected IC50 values for this compound in cell-based proliferation assays.
This guide will walk you through potential causes and solutions for variability in your Tucatinib IC50 measurements.
Diagram: Troubleshooting Workflow for Tucatinib IC50 Assays
Caption: Troubleshooting workflow for inconsistent Tucatinib IC50 values.
Data Presentation: Hypothetical Impact of Serum Concentration on Tucatinib IC50
The following table illustrates the expected trend in Tucatinib IC50 values when tested in a HER2-positive breast cancer cell line (e.g., BT-474) with varying concentrations of Fetal Bovine Serum (FBS).
| FBS Concentration in Media | Apparent Tucatinib IC50 (nM) | Fold-Shift in IC50 (relative to 0% FBS) |
| 10% | 120 | 4.0x |
| 5% | 75 | 2.5x |
| 1% | 40 | 1.3x |
| 0% (Serum-Free) | 30 | 1.0x |
Note: This is a hypothetical dataset created for illustrative purposes based on the known high protein binding of Tucatinib.
Experimental Protocols
Protocol: Determination of Tucatinib IC50 using a Cell-Based Proliferation Assay (MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
HER2-positive cancer cell line (e.g., BT-474)
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cells in complete growth medium to a concentration that will result in 70-80% confluency after 72 hours.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of Tucatinib in the desired assay medium (e.g., medium with 10%, 5%, 1%, or 0% FBS). A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Tucatinib concentration) and a no-treatment control.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Tucatinib or the vehicle control.
-
Incubate the plate for an additional 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each Tucatinib concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Tucatinib concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Diagram: Tucatinib's Mechanism of Action
Caption: Tucatinib inhibits HER2 signaling, blocking downstream pathways.
Preventing degradation of Tucatinib hemiethanolate in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Tucatinib hemiethanolate in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Tucatinib is a potent and selective inhibitor of the HER2 (ErbB-2) receptor tyrosine kinase.[1][2][3] In many breast and other cancers, HER2 is overexpressed, leading to increased cell proliferation and survival. Tucatinib works by binding to the intracellular kinase domain of HER2, inhibiting its phosphorylation and the activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways.[1][2][4] This ultimately leads to a reduction in tumor cell growth.[5]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Forced degradation studies have shown that Tucatinib is susceptible to degradation under the following conditions:
The molecule is also metabolized in vivo through oxidation, primarily by CYP2C8 and CYP3A4/5 enzymes, which could be a consideration in cell-based assays with metabolically active cells.
Q3: Is this compound sensitive to light?
No, photostability studies have indicated that Tucatinib is not sensitive to light. Therefore, special precautions to protect solutions from light are not typically necessary.
Troubleshooting Guide: Preventing Degradation in Solution
This guide addresses common issues encountered during the preparation and storage of this compound solutions.
Issue 1: Precipitation or low solubility of Tucatinib in aqueous buffers.
-
Cause: this compound is practically insoluble in aqueous solutions with a pH above 4.6.[8] Its solubility is highly pH-dependent, with increased solubility at a lower pH.
-
Solution:
-
Use of an organic co-solvent: For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[3][9][10]
-
Appropriate dilution: This stock solution can then be further diluted in the aqueous buffer or cell culture medium of choice. It is important to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed levels that could cause toxicity or other off-target effects.
-
pH consideration: For aqueous solutions, maintaining a pH below 4 will significantly improve solubility.
-
Issue 2: Degradation of Tucatinib in prepared solutions over time.
-
Cause: As mentioned, Tucatinib is susceptible to degradation in acidic, alkaline, and reductive environments.[6][7] The rate of degradation will depend on the specific conditions (pH, temperature, presence of reducing agents).
-
Solution:
-
pH control: Maintain the pH of the solution within a stable range, avoiding strongly acidic or alkaline conditions. The optimal pH for stability in aqueous solution has not been explicitly stated in the provided results, but avoiding extremes is crucial.
-
Avoid reducing agents: Do not add strong reducing agents to solutions containing Tucatinib.
-
Proper storage of stock solutions:
-
Freshly prepare working solutions: It is best practice to prepare fresh dilutions from the stock solution for each experiment to minimize the risk of degradation. Aqueous solutions of Tucatinib are not recommended for storage for more than one day.
-
Experimental Protocols and Data
Preparation of this compound Stock Solution
A common protocol for preparing a stock solution for in vitro use is as follows:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex and/or use sonication to ensure the compound is completely dissolved.[9][10]
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~96-125 mg/mL | [3][9] |
| Ethanol | ~21 mg/mL | |
| Water | Insoluble/Sparingly soluble | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~3.3 mg/mL | [10] |
Stability of Tucatinib in Solution
| Condition | Stability | Reference |
| Stock solution in DMSO at -20°C | At least 1 year | [11] |
| Stock solution in DMSO at -80°C | At least 2 years | [11] |
| In rat plasma at room temperature | Up to 8 hours | |
| In rat plasma through 3 freeze-thaw cycles | Stable | |
| Long-term in rat plasma at -70°C | Up to 60 days |
Analytical Method for Detecting Tucatinib and its Degradation Products
A validated method for the quantification of Tucatinib and the characterization of its degradation products is reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS).[6][7]
Key Parameters of a Published RP-HPLC Method:
| Parameter | Specification | Reference |
| Column | Inertsil ODS (250x4.6 mm, 5µm) | [6][7] |
| Mobile Phase | 70:30 (v/v) Acetonitrile and 0.1% Formic Acid | [6][7] |
| Flow Rate | 1.0 mL/min | [6][7] |
| Detection Wavelength | 239 nm | [6][7] |
Visualizations
Caption: Simplified HER2 signaling pathway and the inhibitory action of Tucatinib.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. lc-ms-ms-characterization-of-forced-degradation-products-of-tucatinib-a-novel-tyrosine-kinase-inhibitor-development-and-validation-of-rp-hplc-method - Ask this paper | Bohrium [bohrium.com]
- 2. Elimination of tucatinib, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. sciencegate.app [sciencegate.app]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. scribd.com [scribd.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Tumor Growth Inhibition Studies with Tucatinib Hemihanolate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in preclinical tumor growth inhibition studies involving Tucatinib hemiethanolate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Tucatinib is a potent and highly selective oral tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1][2] It functions by binding to the intracellular kinase domain of HER2, thereby blocking downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][3] This targeted action inhibits the growth of HER2-overexpressing cancer cells.[1] Tucatinib is noted for its high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which may contribute to a more favorable toxicity profile compared to less selective inhibitors.[2]
Q2: What are the common sources of variability in Tucatinib tumor growth inhibition studies?
Variability in in vivo studies can arise from several factors:
-
Intrinsic Tumor Heterogeneity: Differences in the genetic and phenotypic makeup of tumor cells, even within the same cell line or patient-derived xenograft (PDX) model, can lead to varied growth rates and responses to treatment.[4]
-
Animal-to-Animal Variation: Individual differences in mouse physiology, including metabolism, immune status, and overall health, can significantly impact drug pharmacokinetics and tumor growth.
-
Tucatinib Formulation and Administration: Inconsistent preparation of the this compound formulation, improper dosing techniques, and variations in administration (e.g., gavage technique) can lead to inconsistent drug exposure.
-
Experimental Procedures: Lack of standardization in tumor cell implantation, inconsistent tumor volume measurement techniques, and variations in animal handling and care can all introduce significant variability.[5]
-
Tumor Microenvironment: The interaction between the tumor and the host microenvironment can influence tumor growth and drug response.
Q3: Which HER2+ cancer models are recommended for Tucatinib studies?
The choice of model is critical and depends on the specific research question. Commonly used and well-characterized models include:
-
Cell Line-Derived Xenografts (CDX):
-
Patient-Derived Xenografts (PDX): These models are established by implanting tumor fragments from a patient directly into immunocompromised mice. They are known to better recapitulate the heterogeneity and microenvironment of human tumors, potentially offering more clinically relevant data. The use of multiple PDX models is recommended to account for patient-to-patient variability.
Troubleshooting Guide
Problem 1: High variability in tumor growth within the control group.
| Potential Cause | Troubleshooting Action |
| Inconsistent cell viability or number at implantation | Ensure consistent cell culture conditions. Perform a viability assay (e.g., trypan blue exclusion) immediately before implantation and inject a precise number of viable cells. |
| Variable implantation technique | Standardize the site and depth of injection. Ensure all personnel are proficient in the technique. Consider using a guide for consistent subcutaneous or orthotopic placement. |
| Health status of animals | Acclimatize animals properly before the start of the study. Monitor animal health closely and exclude any animals that show signs of illness not related to the tumor or treatment. |
| Intrinsic tumor heterogeneity | For cell lines, consider re-deriving from a single-cell clone. For PDX models, acknowledge the inherent heterogeneity and increase the group size to improve statistical power. |
Problem 2: Inconsistent or lower-than-expected tumor growth inhibition with Tucatinib.
| Potential Cause | Troubleshooting Action |
| Improper Tucatinib formulation | This compound has low aqueous solubility. Ensure the formulation is prepared consistently. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh for each dosing day and ensure complete dissolution, potentially with sonication. |
| Inaccurate dosing | Calibrate all dosing equipment regularly. Ensure the correct dose is calculated based on the most recent body weight of each animal. |
| Suboptimal route or frequency of administration | Tucatinib is orally bioavailable and typically administered via oral gavage once or twice daily. Ensure proper gavage technique to avoid mis-dosing. |
| Development of resistance | If initial inhibition is followed by rapid regrowth, consider mechanisms of acquired resistance. This may require further molecular analysis of the tumors. |
| Incorrect HER2 status of the tumor model | Verify the HER2 expression/amplification status of your cell line or PDX model using immunohistochemistry (IHC) or fluorescence in situ hybridization (FISH). |
Problem 3: Excessive toxicity or weight loss in treated animals.
| Potential Cause | Troubleshooting Action |
| Dose is too high for the specific animal strain | Perform a maximum tolerated dose (MTD) study before initiating the full efficacy study. |
| Vehicle toxicity | Include a vehicle-only control group to assess any toxicity related to the formulation components. |
| Off-target effects (though less likely with Tucatinib's selectivity) | If toxicity persists at therapeutic doses, investigate potential off-target effects in the specific animal model. |
| Gavage-related injury | Ensure proper training in oral gavage techniques to minimize stress and potential injury to the animals. |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound as a single agent and in combination with other therapies in various HER2+ tumor models.
Table 1: Single-Agent Tucatinib Activity in HER2+ Xenograft Models
| Tumor Model | Cancer Type | Tucatinib Dose & Schedule | % Tumor Growth Inhibition (TGI) | Reference |
| BT-474 | Breast Cancer | 50 mg/kg, PO, QD | ~50% | [7] |
| BT-474 | Breast Cancer | 100 mg/kg, PO, QD | ~96% | [7] |
| NCI-N87 | Gastric Cancer | 100 mg/kg, PO, QD | Significant inhibition | [2] |
| CTG-0717 (PDX) | Breast Cancer | 50 mg/kg, PO, BID | Significant reduction in tumor volume | [6] |
Table 2: Combination Therapy with Tucatinib in HER2+ Xenograft Models
| Tumor Model | Cancer Type | Combination Treatment & Schedule | % Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| BT-474 | Breast Cancer | Tucatinib (50 mg/kg, PO, QD) + Trastuzumab | ~98% | Complete and partial regressions observed | [7] |
| JIMT-1 | Breast Cancer | Tucatinib (50 mg/kg, PO, QD) + Trastuzumab | Enhanced anti-tumor activity | Synergistic effect | [2] |
| BT-474 | Breast Cancer | Tucatinib (50 mg/kg, PO, BID) + T-DM1 (10 mg/kg) | Significant reduction in tumor volume | Overcame T-DM1 resistance | [6] |
Experimental Protocols
Protocol: Subcutaneous HER2+ Xenograft Tumor Growth Inhibition Study
-
Cell Culture: Culture HER2+ cancer cells (e.g., BT-474) in appropriate media and conditions to maintain exponential growth.
-
Animal Model: Use female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks of age.
-
Tumor Cell Implantation:
-
Harvest cells during log-phase growth.
-
Resuspend cells in a suitable matrix (e.g., Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin caliper measurements 3-4 days after implantation.
-
Measure tumors 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization: When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, Tucatinib low dose, Tucatinib high dose, Combination therapy).
-
Tucatinib Formulation and Dosing:
-
Prepare this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer the specified dose (e.g., 50 mg/kg) via oral gavage once or twice daily.
-
-
Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
-
Statistical Analysis: Analyze tumor growth data using appropriate statistical methods, such as repeated measures ANOVA, to compare treatment groups.
Visualizations
Caption: Tucatinib inhibits HER2 signaling, blocking downstream pathways.
Caption: Standard workflow for a Tucatinib tumor growth inhibition study.
Caption: Decision tree for troubleshooting variability in Tucatinib studies.
References
- 1. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 6. onclive.com [onclive.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Head-to-Head Comparison: Tucatinib vs. Lapatinib in HER2+ Cell Lines
In the landscape of targeted therapies for human epidermal growth factor receptor 2-positive (HER2+) cancers, small molecule tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of treatment. Among these, tucatinib and lapatinib represent two key therapeutic options that, while sharing a common target in the HER2 receptor, exhibit distinct pharmacological profiles influencing their efficacy and clinical application. This guide provides an in-depth comparison of tucatinib hemiethanolate and lapatinib, focusing on their performance in preclinical HER2+ cell line models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Inhibitors
Both tucatinib and lapatinib function by competitively binding to the intracellular adenosine triphosphate (ATP)-binding site of the HER2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][2][3]
However, a critical distinction lies in their selectivity. Lapatinib is a dual inhibitor, targeting both HER2 and the epidermal growth factor receptor (EGFR or HER1).[2][4] In contrast, tucatinib is a highly selective inhibitor of HER2, with significantly less activity against EGFR.[5][6][7] This enhanced selectivity for HER2 is a key differentiator for tucatinib.
Caption: HER2 signaling pathway and points of inhibition by Tucatinib and Lapatinib.
Kinase Selectivity and Potency
The differential selectivity of tucatinib and lapatinib is evident in their biochemical kinase inhibition profiles. Tucatinib demonstrates significantly greater potency for HER2 over EGFR, whereas lapatinib inhibits both kinases with similar potency. This is quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).
| Kinase | Tucatinib | Lapatinib |
| HER2 (IC50) | 6.9 nM[5] | 46 nM (pHER2 in cells)[5] |
| EGFR (IC50) | 449 nM[5] | 36 nM (pEGFR in cells)[5] |
| HER2 (Kd) | - | - |
| EGFR (Kd) | - | - |
| Selectivity (EGFR/HER2 IC50) | >65-fold | ~0.8-fold |
Note: IC50 values can vary between different assays and cell lines. The data presented here is from comparative studies for relative potency.
In Vitro Efficacy in HER2+ Breast Cancer Cell Lines
The anti-proliferative activity of tucatinib and lapatinib has been evaluated across a panel of HER2-amplified breast cancer cell lines. In general, studies have shown that tucatinib has a greater anti-growth effect in HER2-positive breast cancer cell lines compared to lapatinib.[8]
| Cell Line | Tucatinib (IC50) | Lapatinib (IC50) |
| SKBR3 | 37.5 ± 18.4 nM[9] | 51.0 ± 23.0 nM[9] |
| BT-474 | 7 nM (pHER2 inhibition)[5] | 46 nM (pHER2 inhibition)[5] |
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology:
-
Recombinant human HER2 or EGFR kinase is incubated with a specific substrate and ATP.
-
The inhibitor (tucatinib or lapatinib) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using an ELISA-based method or radiometric assay.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Methodology:
-
HER2+ breast cancer cells (e.g., SKBR3, BT-474) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of tucatinib or lapatinib for a specified duration (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[10]
-
Viable cells with active metabolism convert the water-soluble MTT into a purple, insoluble formazan product.[10]
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of inhibitors on the phosphorylation status of key proteins in the HER2 signaling pathway.
Methodology:
-
HER2+ cells are treated with tucatinib or lapatinib at specified concentrations and for various time points.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of HER2, EGFR, Akt, and ERK.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, providing a semi-quantitative measure of protein levels and phosphorylation.
Caption: General experimental workflow for comparing Tucatinib and Lapatinib in vitro.
Conclusion
In preclinical studies using HER2+ cell lines, tucatinib demonstrates a distinct advantage over lapatinib in terms of its high selectivity for the HER2 receptor. This selectivity translates to potent inhibition of HER2 phosphorylation and downstream signaling, leading to a greater anti-proliferative effect in HER2-amplified cells compared to lapatinib. While both drugs are effective at inhibiting the HER2 pathway, the focused action of tucatinib with minimal EGFR inhibition suggests a potentially more favorable therapeutic window, a characteristic that has been explored and validated in clinical settings. These in vitro findings provide a strong rationale for the clinical development and use of tucatinib in the treatment of HER2+ malignancies.
References
- 1. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapatinib for the treatment of breast cancer in the People’s Republic of China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synergistic Efficacy of Tucatinib Hemiethanolate in Combination with Capecitabine and Trastuzumab: A Comparative Guide
This guide provides a comprehensive analysis of the synergistic effects of tucatinib hemiethanolate when used in combination with capecitabine and trastuzumab for the treatment of HER2-positive breast cancer. It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the combination's performance against alternatives, supported by preclinical and clinical experimental data.
Mechanism of Synergistic Action
Tucatinib is an orally available, reversible, and highly selective tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1][2][3] Trastuzumab is a monoclonal antibody that targets the extracellular domain of HER2, while capecitabine is a chemotherapeutic agent. The synergistic effect of this triplet regimen stems from their complementary mechanisms of action, leading to a more potent and durable blockade of HER2 signaling pathways.[4][5]
Tucatinib inhibits the intracellular kinase domain of HER2, preventing its phosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[1][4][6][7] Trastuzumab, by binding to the extracellular domain of HER2, inhibits HER2/HER2 homodimerization and downstream signaling.[4] The combination of tucatinib and trastuzumab results in a more comprehensive inhibition of HER2 signaling than either agent alone.[4][7] Preclinical studies have shown that this dual HER2 blockade leads to enhanced apoptosis in cancer cells.[4] Capecitabine, a prodrug of 5-fluorouracil, contributes to the regimen's efficacy through its cytotoxic effects on cancer cells.
dot
Caption: Mechanism of action of Tucatinib, Trastuzumab, and Capecitabine.
Preclinical Evidence of Synergy
In vitro and in vivo preclinical studies have consistently demonstrated the enhanced anti-tumor activity of the tucatinib, trastuzumab, and capecitabine combination.
In Vitro Studies
In HER2-amplified breast cancer cell lines, such as BT-474, the combination of tucatinib and trastuzumab has been shown to additively inhibit HER2 signaling and induce apoptosis.[4] Tucatinib potently inhibits the phosphorylation of both HER2 and its preferred dimerization partner, HER3, leading to the downregulation of downstream effector proteins in the MAPK and PI3K/AKT pathways.[1][4]
| Cell Line | Tucatinib IC50 (nmol/L) | Combination Effect with Trastuzumab | Reference |
| BT-474 | 23-431 | Enhanced inhibition of p-AKT and increased apoptosis | [4] |
| SK-BR-3 | Not Specified | Synergistic cytotoxic response with T-DM1 | [5] |
In Vivo Studies
Xenograft models using HER2-positive breast cancer cells have provided strong evidence for the in vivo synergy of the tucatinib and trastuzumab combination. In a BT-474 xenograft model, the combination of tucatinib and trastuzumab resulted in significantly more partial and complete tumor regressions compared to either agent alone.[4]
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Complete Regressions | Reference |
| BT-474 CDX | Tucatinib | Not Specified | 3/12 | [4] |
| BT-474 CDX | Trastuzumab | Not Specified | 3/12 | [4] |
| BT-474 CDX | Tucatinib + Trastuzumab | Not Specified | 10/12 | [4] |
dot
Caption: Preclinical experimental workflow for evaluating synergy.
Clinical Validation: The HER2CLIMB Trial
The pivotal, randomized, double-blind, placebo-controlled phase 2 HER2CLIMB trial (NCT02614794) provided definitive clinical evidence for the efficacy and safety of tucatinib in combination with trastuzumab and capecitabine in patients with previously treated HER2-positive metastatic breast cancer, including those with brain metastases.[3][8][9]
Study Design and Patient Population
Patients were randomized in a 2:1 ratio to receive either tucatinib (300 mg orally twice daily) or placebo, in combination with trastuzumab (8 mg/kg loading dose, then 6 mg/kg every 21 days) and capecitabine (1000 mg/m² orally twice daily on days 1-14 of a 21-day cycle).[10] A key inclusion criterion was prior treatment with trastuzumab, pertuzumab, and ado-trastuzumab emtansine (T-DM1).[3] Notably, the trial enrolled patients with and without brain metastases, a common and difficult-to-treat complication of advanced HER2-positive breast cancer.[3]
Efficacy Outcomes
The addition of tucatinib to trastuzumab and capecitabine demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) and overall survival (OS).
| Efficacy Endpoint | Tucatinib Combination | Placebo Combination | Hazard Ratio (95% CI) | p-value | Reference |
| Median PFS | 7.8 months | 5.6 months | 0.54 (0.42-0.71) | <0.001 | [9][11] |
| 1-Year PFS Rate | 33.1% | 12.3% | - | - | [9][11] |
| Median OS | 21.9 months | 17.4 months | 0.66 (0.50-0.88) | 0.005 | [9][11] |
| 2-Year OS Rate | 44.9% | 26.6% | - | - | [9] |
| Objective Response Rate | 40.6% | 22.8% | - | <0.001 | [12] |
Efficacy in Patients with Brain Metastases
A prespecified subgroup analysis of patients with brain metastases at baseline showed a profound benefit from the tucatinib combination.
| Efficacy Endpoint (Brain Metastases) | Tucatinib Combination | Placebo Combination | Hazard Ratio (95% CI) | p-value | Reference |
| Median PFS | 7.6 months | 5.4 months | 0.48 (0.34-0.69) | <0.001 | [9] |
| 1-Year PFS Rate | 24.9% | 0% | - | - | [9] |
| Median OS | 21.6 months | 12.5 months | Not Specified | - | [13][14] |
| Intracranial Objective Response Rate | 47.3% | 20.0% | - | 0.03 | [15] |
dot
Caption: Logical relationship of the synergistic effect.
Safety and Tolerability
The tucatinib combination was generally well-tolerated, with a manageable safety profile. The most common adverse events included diarrhea, palmar-plantar erythrodysesthesia, nausea, fatigue, and vomiting.[9][11] Grade 3 or higher adverse events that were more frequent in the tucatinib arm included diarrhea and elevated alanine and aspartate aminotransferase levels.[11]
Experimental Protocols
Preclinical In Vitro Assays
-
Cell Viability Assay: HER2-positive breast cancer cell lines were seeded in 96-well plates and treated with varying concentrations of tucatinib, trastuzumab, or the combination. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.[7]
-
Phosphorylation Assays: Cells were treated with the drug combinations for a short duration, followed by cell lysis. The phosphorylation status of HER2, HER3, AKT, and ERK was determined by Western blotting or enzyme-linked immunosorbent assay (ELISA) using phospho-specific antibodies.[4][7]
-
Apoptosis Assay: Apoptosis was quantified using methods such as the Caspase-Glo® 3/7 Assay, which measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7]
Preclinical In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) were used.
-
Tumor Implantation: HER2-positive breast cancer cells (e.g., BT-474) were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, tucatinib alone, trastuzumab alone, and the combination of tucatinib and trastuzumab. Tucatinib was typically administered orally, while trastuzumab was given via intraperitoneal injection.[5][7]
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated, and the rates of partial and complete responses were determined.[7]
HER2CLIMB Clinical Trial Protocol (NCT02614794)
-
Study Design: A phase 2, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with HER2-positive, unresectable locally advanced or metastatic breast cancer who had previously received trastuzumab, pertuzumab, and T-DM1. Patients with stable, treated, or untreated brain metastases were eligible.
-
Intervention: Patients were randomized 2:1 to receive either tucatinib (300 mg orally twice daily) or placebo, both in combination with trastuzumab (8 mg/kg IV loading dose, then 6 mg/kg IV every 21 days) and capecitabine (1000 mg/m² orally twice daily for 14 days of a 21-day cycle).
-
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.
-
Secondary Endpoints: Overall survival (OS), PFS in patients with brain metastases, objective response rate (ORR), and safety.
-
Tumor Assessments: Tumor assessments were performed at baseline and every 6 weeks for the first 24 weeks, then every 9 weeks thereafter, according to RECIST v1.1.
Conclusion
The combination of this compound with capecitabine and trastuzumab represents a significant advancement in the treatment of HER2-positive metastatic breast cancer, including the challenging population of patients with brain metastases. The strong preclinical rationale for synergy, based on complementary mechanisms of action, has been robustly confirmed in the HER2CLIMB clinical trial. The data presented in this guide underscore the superior efficacy of this triplet regimen in improving patient outcomes, establishing it as a standard of care for this patient population.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. NCT02614794 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tucatinib Combination Treatment After Trastuzumab-Deruxtecan in Patients With ERBB2-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tucatinib with capecitabine and trastuzumab in advanced HER2-positive metastatic breast cancer with and without brain metastases: a non-randomised, open-label, phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Supplementary Methods from Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - figshare - Figshare [figshare.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Tucatinib, Trastuzumab, and Capecitabine for HER2-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Confirming Tucatinib Hemiethanolate's Superior Brain Penetration in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tucatinib hemiethanolate's brain penetration capabilities with other HER2 tyrosine kinase inhibitors (TKIs), supported by experimental data from preclinical studies. The following sections detail Tucatinib's performance against comparators, outline the experimental methodologies used to generate this data, and visualize key biological and experimental processes.
Unlocking the Cranium: Tucatinib's Advantage in CNS Metastases
Brain metastases represent a significant challenge in the treatment of HER2-positive breast cancer. The blood-brain barrier (BBB) effectively restricts the entry of many systemic therapies into the central nervous system (CNS). Tucatinib, a highly selective HER2 TKI, has demonstrated notable efficacy in patients with brain metastases. This guide delves into the preclinical evidence that substantiates Tucatinib's ability to cross the BBB and exert its therapeutic effect within the brain.
Quantitative Comparison of Brain Penetration and In Vitro Potency
The following tables summarize key quantitative data from preclinical studies, comparing Tucatinib with other HER2 TKIs, namely Neratinib and Lapatinib.
Table 1: In Vivo Brain Penetration in Preclinical Models
| Drug | Unbound Brain-to-Plasma Ratio (Kp,uu) | Reference |
| Tucatinib | 0.75 | [1] |
| Neratinib | 1.06 | [1] |
| Lapatinib | 0.34 | [1] |
Higher Kp,uu values indicate greater brain penetration.
Table 2: In Vitro HER2 Inhibition and Cytotoxicity in HER2+ Breast Cancer Cell Lines
| Drug | HER2 IC50 (nM) | Cell Line | Reference |
| Tucatinib | 7 | BT-474 | |
| Tucatinib | 37.5 ± 18.4 | SKBR3 | [2] |
| Neratinib | 3.4 ± 1.1 | SKBR3 | [2] |
| Lapatinib | 51.0 ± 23.0 | SKBR3 | [2] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Experimental Protocols
Intracranial Xenograft Model of HER2+ Breast Cancer Brain Metastasis
This protocol describes the establishment of an intracranial tumor model to evaluate the efficacy of therapeutic agents against HER2-positive breast cancer brain metastases.
1. Cell Culture:
-
HER2-positive human breast cancer cell lines (e.g., BT-474, SKBR3) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are grown to 70-80% confluency before harvesting for injection.
2. Animal Model:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) are used to prevent rejection of human tumor cells.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Stereotactic Intracranial Injection:
-
Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
The head of the mouse is fixed in a stereotactic frame.
-
A small incision is made in the scalp to expose the skull.
-
A burr hole is drilled at specific stereotactic coordinates corresponding to the desired brain region for tumor implantation (e.g., the striatum).
-
A Hamilton syringe with a 30-gauge needle is used to inject a suspension of the HER2+ breast cancer cells (typically 1 x 10^5 to 5 x 10^5 cells in 2-5 µL of sterile phosphate-buffered saline) into the brain parenchyma.
-
The injection is performed slowly over several minutes to minimize tissue damage and ensure even distribution of cells.
-
After injection, the needle is left in place for a few minutes to prevent reflux of the cell suspension.
-
The burr hole is sealed with bone wax, and the scalp incision is closed with sutures or surgical clips.
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Once tumors are established (typically 7-14 days post-injection), mice are randomized into treatment and control groups.
-
This compound is administered orally at a predetermined dose and schedule.
-
Tumor volume and animal survival are monitored throughout the study.
5. Assessment of Brain Penetration:
-
At the end of the study, or at specific time points, animals are euthanized, and brain and plasma samples are collected.
-
Drug concentrations in the brain and plasma are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
The unbound brain-to-plasma ratio (Kp,uu) is calculated by correcting the total brain and plasma concentrations for the unbound fraction of the drug in each compartment.
Visualizing the Mechanisms
HER2 Signaling Pathway
The following diagram illustrates the HER2 signaling pathway and the points of inhibition by Tucatinib. Upon dimerization, the HER2 receptor undergoes autophosphorylation, activating downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which drive cell proliferation and survival. Tucatinib, as a tyrosine kinase inhibitor, blocks this autophosphorylation, thereby inhibiting these downstream signals.
Caption: HER2 Signaling Pathway and Tucatinib's Mechanism of Action.
Experimental Workflow for Preclinical Brain Metastasis Study
The following diagram outlines the typical workflow for a preclinical study evaluating the efficacy of a drug against brain metastases.
References
A Comparative Analysis of Gene Expression Changes Induced by Tucatinib Versus Other HER2 Inhibitors
A deep dive into the molecular intricacies of HER2-targeted therapies reveals distinct gene expression signatures induced by Tucatinib compared to other inhibitors of the human epidermal growth factor receptor 2 (HER2). This guide provides a comparative analysis of these changes, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Tucatinib, a highly selective tyrosine kinase inhibitor (TKI) of HER2, has demonstrated significant clinical benefit, particularly in patients with HER2-positive breast cancer, including those with brain metastases.[1][2] Its mechanism of action, which involves the inhibition of HER2 phosphorylation and downstream signaling through the MAPK and AKT pathways, leads to a cascade of changes in gene expression that differ from those induced by other HER2 inhibitors such as Trastuzumab, Pertuzumab, and Lapatinib.[3]
Distinctive Impact on Gene Expression
A pivotal comparative study analyzing the drug response and gene profiling of Tucatinib, Neratinib, and Lapatinib across a panel of 115 cancer cell lines highlighted key differences in their effects on gene expression. While all three TKIs were effective against HER2-amplified breast cancer models, Neratinib showed the most potent activity, followed by Tucatinib and then Lapatinib.[3][4]
High expression of HER2, VTCN1, CDK12, and RAC1 was found to correlate with a positive response to all three TKIs.[3][4][5] Conversely, genes associated with DNA damage repair were linked to resistance to these HER2-targeted TKIs.[3][4][5] Notably, the anti-proliferative profile of Tucatinib was found to be most similar to the monoclonal antibody Trastuzumab, underscoring its high selectivity for HER2.[5][6] In contrast, Neratinib and Lapatinib clustered more closely with other EGFR and HER2 small molecule inhibitors.[6]
Comparative Gene Expression Data
The following table summarizes key genes and pathways affected by different HER2 inhibitors, based on available preclinical data. It is important to note that direct head-to-head comprehensive transcriptomic studies are limited, and these findings are synthesized from multiple studies with varying experimental designs.
| Gene/Pathway | Tucatinib | Lapatinib | Trastuzumab | Pertuzumab |
| Response Markers | High HER2, VTCN1, CDK12, RAC1 expression correlated with response.[3][4][5] | High HER2, VTCN1, CDK12, RAC1 expression correlated with response.[3][4][5] | Genes involved in mitochondrial function and metabolism (e.g., DLD) may predict response.[7] | Response associated with changes in cell cycle and apoptosis-related genes.[8][9] |
| Resistance Markers | DNA damage repair gene expression associated with resistance.[3][4] BRCA2 mutations correlated with response.[3][4] | DNA damage repair gene expression associated with resistance.[3][4] | Upregulation of mitochondrial function and metabolism pathways (e.g., ASCL1, CPT2).[7] | Limited direct data on specific gene expression markers of resistance. |
| Affected Pathways | Inhibition of MAPK and AKT signaling.[3] | Inhibition of Erk/MAPK and PI3K pathways.[10] | Affects genes involved in cell signaling and cell cycle progression.[11] | Blocks HER2/HER3 heterodimerization and downstream signaling.[11] |
| Specific Gene Changes | Correlated with response to BRCA2 mutations.[3][4] | Differentially expressed genes include RB1CC1, FOXO3A, NR3C1, and ERBB3.[10] | Upregulation of ALPP, CALCOCO1, CAV1, CYP1A2, and IGFBP3 in treated cells. Higher expression of GDF15, IL8, LCN2, PTGS2 in resistant cells.[12] | Downregulation of G1/S and G2/M transition and M phase marker genes.[8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Simplified HER2 signaling pathway and points of intervention by various inhibitors.
Caption: General experimental workflow for analyzing gene expression changes.
Experimental Protocols
The methodologies employed in the cited studies for gene expression analysis generally follow a standard workflow. Below are summarized protocols based on the available literature.
Cell Culture and Treatment: HER2-positive breast cancer cell lines (e.g., BT474, SKBR3) are cultured in appropriate media. For drug treatment, cells are seeded and allowed to adhere before being exposed to various concentrations of Tucatinib, Lapatinib, Trastuzumab, or Pertuzumab for specified time periods (e.g., 2, 6, 12, or 24 hours).[10] Control cells are typically treated with the vehicle (e.g., DMSO).[10]
RNA Extraction and Quality Control: Following treatment, total RNA is extracted from the cells using commercially available kits (e.g., RNeasy Kit, Qiagen). The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
Gene Expression Profiling:
-
Microarray Analysis: For microarray experiments, labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133A Array).[13] The arrays are then washed, stained, and scanned to detect the signal intensity for each probe.
-
RNA Sequencing (RNA-Seq): For RNA-Seq, a library of cDNA fragments is prepared from the extracted RNA. This typically involves rRNA depletion, fragmentation, reverse transcription, adapter ligation, and amplification. The resulting library is then sequenced using a high-throughput sequencing platform.[14][15][16]
Data Analysis: The raw data from microarrays or RNA-Seq is pre-processed, which includes background correction, normalization, and quality control. Differentially expressed genes between treated and control groups are identified using statistical tests (e.g., t-test, ANOVA) with a defined fold-change and p-value cutoff.[10] Subsequent bioinformatic analyses, such as Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG), are performed to identify the biological processes and signaling pathways affected by the drug treatments.[7]
Conclusion
The available evidence indicates that Tucatinib induces a distinct gene expression profile compared to other HER2 inhibitors, which aligns with its high selectivity for the HER2 tyrosine kinase. While sharing some common response and resistance markers with other TKIs like Lapatinib and Neratinib, its overall impact on the transcriptome shows a closer resemblance to the monoclonal antibody Trastuzumab. Further comprehensive, head-to-head transcriptomic studies are warranted to fully elucidate the nuanced differences in the molecular consequences of these important anti-cancer agents. This deeper understanding will be crucial for optimizing their clinical use and developing novel combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Identification of Genes Predicting Poor Response of Trastuzumab in Human Epidermal Growth Factor Receptor 2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Pertuzumab and Its Combination with Trastuzumab on HER2 Homodimerization and Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Pertuzumab and Its Combination with Trastuzumab on HER2 Homodimerization and Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene expression changes as markers of early lapatinib response in a panel of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mRNA Profiling Reveals Determinants of Trastuzumab Efficiency in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene expression profile and response to trastuzumab-docetaxel-based treatment in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transient transcriptome sequencing: experimental protocol to monitor genome-wide RNA synthesis including en... [protocols.io]
- 15. protocols.io [protocols.io]
- 16. DSpace [repositori.upf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
